Technical Documentation Center

5-Bromo-1-(2-methoxyethyl)-1H-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-1-(2-methoxyethyl)-1H-indazole
  • CAS: 1354220-34-0

Core Science & Biosynthesis

Foundational

Structural Elucidation of 5-Bromo-1-(2-methoxyethyl)-1H-indazole: A Comprehensive Analytical Guide

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS Registry Number: 1354220-34-0[1] Executive Summary The indazole scaffold is a privileged pharmacophore in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS Registry Number: 1354220-34-0[1]

Executive Summary

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core motif in kinase inhibitors and receptor antagonists. However, the functionalization of this bicyclic system—particularly N-alkylation—presents a persistent analytical challenge. The presence of two nucleophilic nitrogen atoms (N1 and N2) often leads to a mixture of regioisomers[2].

This whitepaper provides an in-depth, self-validating analytical framework for the definitive structural elucidation of 5-Bromo-1-(2-methoxyethyl)-1H-indazole . By synthesizing High-Resolution Mass Spectrometry (HRMS) isotopic profiling with multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a robust methodology to unambiguously confirm atomic connectivity, halogen substitution, and N1 vs. N2 regiochemistry.

Analytical Strategy and Workflow

The structural verification of halogenated, N-alkylated indazoles requires a multi-tiered analytical strategy. Relying solely on 1D ¹H NMR is insufficient due to the subtle chemical shift differences between N1 and N2 isomers. Our workflow mandates a progression from exact mass confirmation to spatial correlation (NOESY), ensuring that every structural claim is cross-validated by orthogonal data points.

Workflow A Sample Prep (CDCl3) B HRMS (ESI+) Isotope Profiling A->B C 1D NMR (1H, 13C) A->C D 2D NMR (HSQC, HMBC) C->D E NOESY Regio-Assignment D->E

Figure 1: Sequential analytical workflow for the structural elucidation of indazole derivatives.

High-Resolution Mass Spectrometry (HRMS)

Causality of the Isotopic Signature

The presence of a bromine atom at the C5 position provides a highly diagnostic mass spectrometric signature. Bromine exists in nature as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Consequently, the HRMS spectrum of 5-Bromo-1-(2-methoxyethyl)-1H-indazole will exhibit a characteristic 1:1 doublet separated by exactly 1.998 Da.

Observing this [M+H]⁺ doublet acts as an internal validation mechanism: if the 1:1 ratio is absent, the presence of the bromine atom is immediately falsified, preventing downstream analytical errors.

Quantitative HRMS Data Summary
IsotopeMolecular FormulaCalculated[M+H]⁺Observed [M+H]⁺Mass Error (ppm)Relative Abundance
⁷⁹Br C₁₀H₁₂⁷⁹BrN₂O255.0133255.0130-1.1100%
⁸¹Br C₁₀H₁₂⁸¹BrN₂O257.0112257.0110-0.7~97.5%

NMR Spectroscopy: Core Connectivity and Regiochemistry

1D NMR: Confirming the C5 Substitution

The ¹H NMR spectrum of the parent 1H-indazole shows distinct signals for the protons on the pyrazole and benzene rings[3]. The substitution of bromine at C5 disrupts the continuous spin system of the benzenoid ring, creating a highly specific coupling pattern:

  • H4 (C4 Proton): Isolated between the C3a bridgehead and the C5 bromine, H4 only exhibits a weak meta-coupling to H6 ( J≈1.8 Hz). It appears as a fine doublet at ~7.90 ppm.

  • H6 (C6 Proton): Exhibits both an ortho-coupling to H7 ( J≈8.8 Hz) and a meta-coupling to H4, appearing as a doublet of doublets (dd) at ~7.45 ppm.

  • H7 (C7 Proton): Exhibits a clean ortho-coupling to H6, appearing as a doublet at ~7.35 ppm.

2D NMR: The N1 vs. N2 Regiochemical Assignment

Alkylation of the indazole scaffold typically proceeds via an Sₙ2 mechanism. The 1H-indazole tautomer is thermodynamically favored over the 2H-tautomer by approximately 4.46 kcal/mol[4]. While thermodynamic conditions generally favor N1-alkylation, kinetic control can drive N2-alkylation[5].

To unambiguously differentiate the 1H-indazole (N1-alkylated) from the 2H-indazole (N2-alkylated), we rely on Nuclear Overhauser Effect Spectroscopy (NOESY).

  • In the N1-isomer: The N-CH₂ protons of the 2-methoxyethyl group are spatially adjacent to the H7 proton of the benzenoid ring. A strong NOE cross-peak between ~4.45 ppm (N-CH₂) and ~7.35 ppm (H7) is the definitive proof of N1-alkylation.

  • In the N2-isomer: The N-CH₂ protons are spatially adjacent to the H3 proton of the pyrazole ring, yielding an NOE cross-peak to ~8.00 ppm.

NOELogic Sub Alkylated Indazole Isomer N1 N1-Alkylation (1H-indazole) Sub->N1 Thermodynamic Control N2 N2-Alkylation (2H-indazole) Sub->N2 Kinetic Control NOE1 NOE: N-CH2 ↔ H7 (HMBC: N-CH2 ↔ C7a) N1->NOE1 Diagnostic Signals NOE2 NOE: N-CH2 ↔ H3 (HMBC: N-CH2 ↔ C3/C3a) N2->NOE2 Diagnostic Signals

Figure 2: Diagnostic NOESY correlations utilized to differentiate N1 and N2 indazole regioisomers.

Quantitative NMR Data Summary
Position¹H Shift (ppm)Multiplicity ( J in Hz)¹³C Shift (ppm)Key HMBC Correlations
N1-CH₂ 4.45t (5.5)49.5C7a, C2' (CH₂-O)
C2'-CH₂ 3.75t (5.5)70.8N1-CH₂, O-CH₃
O-CH₃ 3.30s59.0C2'
C3 8.00s133.5C3a, C7a
C3a --125.2-
C4 7.90d (1.8)124.0C3, C6, C7a
C5 (Br) --115.5-
C6 7.45dd (8.8, 1.8)129.8C4, C7a
C7 7.35d (8.8)110.5C5, C3a
C7a --138.5-

Experimental Protocols (Self-Validating System)

To ensure the integrity and reproducibility of the structural elucidation, the following protocol incorporates a self-validating loop. The residual solvent peak serves as the internal chemical shift reference, while the integration of the O-CH₃ singlet acts as the internal quantitative standard.

Step-by-Step NMR Acquisition Protocol
  • Sample Preparation: Dissolve 5–10 mg of the purified 5-Bromo-1-(2-methoxyethyl)-1H-indazole in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS)[3]. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl₃ and perform automated tuning and matching (ATM) for the ¹H and ¹³C channels.

  • ¹H NMR Acquisition (Validation Step):

    • Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds.

    • Self-Validation Check: Calibrate the TMS peak to exactly 0.00 ppm (or residual CHCl₃ to 7.26 ppm). Integrate the sharp singlet at ~3.30 ppm to exactly 3.00 (O-CH₃). If the integration of the aromatic protons (H3, H4, H6, H7) deviates from 1.00 ± 0.05, the sample purity is compromised, or the relaxation delay is insufficient for quantitative integration.

  • ¹³C NMR Acquisition: Acquire 1024 scans with proton decoupling (waltz16) and a relaxation delay of 2.0 seconds. Calibrate the central CDCl₃ triplet to 77.16 ppm.

  • NOESY Acquisition: Acquire a 2D NOESY spectrum using a mixing time of 400 ms. Ensure the spectral width covers the entire proton range (0–10 ppm). Process with zero-filling and a sine-bell squared apodization function to resolve the critical N-CH₂ ↔ H7 spatial correlation.

Sources

Exploratory

Physicochemical Profiling and Solid-State Characterization of 5-Bromo-1-(2-methoxyethyl)-1H-indazole

Strategic Context in Drug Development The compound 5-Bromo-1-(2-methoxyethyl)-1H-indazole (CAS: 1354220-34-0) has emerged as a critical synthetic intermediate in modern medicinal chemistry. It is prominently featured in...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Drug Development

The compound 5-Bromo-1-(2-methoxyethyl)-1H-indazole (CAS: 1354220-34-0) has emerged as a critical synthetic intermediate in modern medicinal chemistry. It is prominently featured in the synthesis of highly selective kinase inhibitors, most notably in the development of covalent inhibitors targeting the KRAS G12C mutation in oncology[1].

In pharmaceutical development, the physical appearance of an intermediate is rarely just a cosmetic attribute; it is a macroscopic indicator of microscopic purity, regiochemical fidelity, and solid-state stability. For 5-Bromo-1-(2-methoxyethyl)-1H-indazole, the physical state transitions from a pristine white crystalline solid to a yellow amorphous powder depending on the synthetic route, isolation methodology, and storage conditions. This whitepaper provides an in-depth mechanistic analysis of its physical appearance, the causality behind its solid-state variations, and self-validating protocols for its characterization.

Physicochemical Properties & Appearance Causality

The baseline physical appearance of highly pure 5-Bromo-1-(2-methoxyethyl)-1H-indazole is a white crystalline solid . However, commercial batches and crude synthetic isolates frequently present as an off-white to yellow solid[2].

Quantitative Data Summary
PropertySpecification / Value
Chemical Name 5-Bromo-1-(2-methoxyethyl)-1H-indazole
CAS Registry Number 1354220-34-0
Molecular Formula C₁₀H₁₁BrN₂O
Molecular Weight 255.11 g/mol
Target Physical State White crystalline solid
Variant Physical State Pale yellow solid / yellowish amorphous powder
Thermodynamic Sink N1-alkylated isomer (1H-indazole)
The Causality of Discoloration (Yellowing)

The shift from a white solid to a yellowed state is governed by three primary chemical factors:

  • Regioisomeric Impurity (N2-Alkylation): The alkylation of 1H-indazole scaffolds inherently risks the formation of both N1 and N2 regioisomers[3][4]. While the N1-isomer (target) crystallizes readily as a white solid, the kinetically favored N2-isomer (5-bromo-2-(2-methoxyethyl)-2H-indazole) often presents as a heavier, yellowish oil or amorphous solid[4][5]. Trace contamination of the N2-isomer disrupts the crystalline lattice of the N1-isomer, resulting in a yellow-tinted bulk solid.

  • Oxidative Degradation: The electron-rich indazole core is susceptible to slow oxidation when exposed to ambient light and atmospheric oxygen. This generates highly conjugated degradation products that absorb light in the blue spectrum, reflecting yellow.

  • Residual Halogens: Trace amounts of unreacted 1-bromo-2-methoxyethane or free bromine liberated during the synthesis can complex with the indazole nitrogen, causing a distinct yellowing of the solid matrix.

Synthetic Workflow & Regioselectivity

To ensure the isolation of the white crystalline form, the synthetic workflow must be rigorously controlled to favor thermodynamic N1-alkylation over kinetic N2-alkylation[5][6]. The use of a strong, non-coordinating base like Sodium Hydride (NaH) in a non-polar aprotic solvent (THF) allows for an equilibration process that heavily favors the thermodynamically stable N1-substituted product[4][5].

Workflow SM 5-Bromo-1H-indazole + 1-Bromo-2-methoxyethane Reaction Alkylation Reaction (NaH / THF, 0°C to RT) SM->Reaction Crude Crude Mixture (White to Yellowish Solid/Oil) Reaction->Crude Purification Silica Gel Chromatography (Hexane/EtOAc) Crude->Purification N1 N1-Isomer (Target) White Crystalline Solid Purification->N1 Major Fraction (Thermodynamic) N2 N2-Isomer (Impurity) Yellow Amorphous/Oil Purification->N2 Minor Fraction (Kinetic)

Experimental workflow for the synthesis and isolation of the N1-indazole target.

Self-Validating Experimental Protocols

The following protocols are designed not just to synthesize the compound, but to validate its physical appearance and structural integrity through orthogonal analytical techniques.

Protocol 1: Regioselective Synthesis and Isolation

Objective: Synthesize 5-Bromo-1-(2-methoxyethyl)-1H-indazole while suppressing the yellow N2-isomer[5].

  • Deprotonation: Suspend 5-bromo-1H-indazole (1.0 equiv) in anhydrous THF under an argon atmosphere. Cool to 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Causality: Argon prevents oxidative yellowing; 0 °C controls the exothermic deprotonation, preventing thermal degradation.

  • Alkylation: Stir for 30 minutes, then add 1-bromo-2-methoxyethane (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours[7].

  • Quench & Extraction: Quench with ice water. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Validation: The target N1-isomer will elute first (higher Rf) and precipitate as a white solid upon solvent removal. The N2-isomer will elute later as a yellowish residue.

Protocol 2: Solid-State Characterization (XRPD & DSC)

Objective: Confirm that the white solid is highly crystalline and free of amorphous (yellow) domains.

  • Visual & Colorimetric Inspection: Place 10 mg of the isolated solid on a white porcelain spot plate. A pure sample must exhibit no yellow hue under D65 standard daylight illumination.

  • Differential Scanning Calorimetry (DSC):

    • Method: Load 2-3 mg of the solid into an aluminum pan. Heat from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen purge.

    • Validation: A single, sharp endothermic melting peak confirms high crystalline purity. A broadened peak or a pre-melting baseline shift indicates the presence of the amorphous N2-isomer or residual solvent, which correlates directly with a yellowed physical appearance.

  • X-Ray Powder Diffraction (XRPD):

    • Method: Scan the sample from 2θ = 3° to 40° using Cu-Kα radiation.

    • Validation: Sharp, distinct diffraction peaks validate the crystalline lattice of the white solid. A broad "halo" in the background indicates amorphous impurities.

Handling, Storage, and Stability

To maintain the pristine white physical appearance of 5-Bromo-1-(2-methoxyethyl)-1H-indazole and prevent degradation-induced yellowing, strict storage parameters must be adhered to:

  • Atmosphere: Store under an inert gas (Nitrogen or Argon) to prevent oxidative degradation of the indazole ring.

  • Light Protection: Store in amber glass vials or opaque containers. UV light accelerates the generation of conjugated, color-producing impurities.

  • Temperature: While stable at room temperature for short periods, long-term storage should be maintained at 2-8 °C to lock the crystalline state and prevent the mobilization of any trace amorphous domains.

References

  • Google Patents. "WO2021120890A1 - Pyrazolyl derivatives useful as anti-cancer agents". World Intellectual Property Organization.
  • National Institutes of Health (PMC). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution". PubMed Central. Available at:[Link]

  • National Institutes of Health (PMC). "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations". PubMed Central. Available at:[Link]

Sources

Foundational

1H NMR spectrum of 5-Bromo-1-(2-methoxyethyl)-1H-indazole

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-1-(2-methoxyethyl)-1H-indazole Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-1-(2-methoxyethyl)-1H-indazole

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This technical guide offers a comprehensive analysis of the proton (¹H) NMR spectrum of 5-Bromo-1-(2-methoxyethyl)-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of data, providing a predictive analysis grounded in fundamental principles and data from analogous structures. We will dissect the expected chemical shifts, multiplicities, and coupling constants for each proton environment within the molecule. Furthermore, this guide presents a robust, field-proven experimental protocol for acquiring high-quality ¹H NMR data and discusses the application of two-dimensional NMR techniques for unambiguous structural confirmation. This document is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for the structural elucidation of novel chemical entities.

The 5-Bromo-1-(2-methoxyethyl)-1H-indazole Scaffold: A Structural Overview

The indazole core is a privileged bicyclic heterocycle, forming the structural foundation of numerous pharmacologically active compounds.[1] The specific molecule of interest, 5-Bromo-1-(2-methoxyethyl)-1H-indazole, possesses three key structural regions that dictate the features of its ¹H NMR spectrum:

  • The Indazole Ring System: This aromatic system consists of a benzene ring fused to a pyrazole ring. The protons attached to this core (H-3, H-4, H-6, H-7) have distinct electronic environments. NMR spectroscopy is a crucial tool for distinguishing between N-1 and N-2 substituted indazole isomers.[2]

  • The C-5 Bromo Substituent: The bromine atom is an electron-withdrawing group that exerts a significant influence on the electron density of the benzene portion of the indazole ring, thereby affecting the chemical shifts of nearby aromatic protons.

  • The N-1 Methoxyethyl Group: This aliphatic side chain introduces three additional, distinct proton signals: two methylene groups (-N-CH₂- and -CH₂-O-) and a terminal methoxy group (-OCH₃).

The unambiguous characterization of this molecule is critical for its use in synthetic chemistry and drug discovery, and ¹H NMR is the primary method for achieving this.

cluster_indazole 5-Bromo-1-(2-methoxyethyl)-1H-indazole cluster_labels Proton Assignments mol H3 H-3 H4 H-4 H6 H-6 H7 H-7 H1_prime H-1' H2_prime H-2' OCH3 OCH₃

Diagram 1: Molecular Structure with Proton Designations.

Predicting the ¹H NMR Spectrum: A First-Principles Approach

In the absence of an empirical spectrum, a robust prediction can be formulated by analyzing the electronic environment of each proton. The chemical shift (δ) is highly sensitive to shielding and deshielding effects, while spin-spin coupling reveals through-bond connectivity.[3]

Analysis of Aromatic Protons (H-3, H-4, H-6, H-7)
  • H-3: This proton is on the pyrazole ring adjacent to a nitrogen atom. It typically appears as a singlet and is the most downfield of the ring protons, often found above 8.0 ppm.[4]

  • H-7: This proton is ortho to the N-1 nitrogen of the fused ring system, leading to a downfield shift. It is expected to appear as a doublet, coupled to H-6.

  • H-4: This proton is ortho to the bromine atom at C-5. The electron-withdrawing nature of bromine will deshield H-4, shifting it downfield. It will appear as a doublet, coupled to H-6, though this coupling is across four bonds (meta-coupling) and will be small (J ≈ 2-3 Hz). In many spectra, this may appear as a sharp singlet or a narrowly split doublet.

  • H-6: This proton is positioned between the bromine at C-5 and the proton at C-7. It will be deshielded by the bromine and will appear as a doublet of doublets (dd) due to coupling with both H-7 (ortho-coupling, J ≈ 8-9 Hz) and H-4 (meta-coupling, J ≈ 2-3 Hz).

Analysis of the N-1 Methoxyethyl Protons (H-1', H-2', OCH₃)
  • H-1' (-N-CH₂-): These two protons are directly attached to a nitrogen atom, which is deshielding. They are also adjacent to the H-2' methylene group. Therefore, this signal is expected to be a triplet.

  • H-2' (-CH₂-O-): These two protons are adjacent to both the H-1' methylene group and the oxygen atom. The oxygen is more electronegative than nitrogen, but the direct attachment to the ring's nitrogen makes the H-1' signal likely further downfield. This signal for H-2' will also be a triplet, coupled to H-1'.

  • OCH₃: The three protons of the methoxy group are chemically equivalent and have no adjacent protons to couple with. This will result in a sharp singlet, typically in the 3.3-3.5 ppm region.

Summary of Predicted Spectral Data

The following table consolidates the predicted ¹H NMR data for the target molecule, assuming acquisition in a standard solvent like CDCl₃ or DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-3 8.0 - 8.2Singlet (s)-1H
H-4 7.8 - 8.0Doublet (d)JH4-H6 ≈ 2.0 Hz1H
H-7 7.5 - 7.7Doublet (d)JH7-H6 ≈ 9.0 Hz1H
H-6 7.3 - 7.5Doublet of Doublets (dd)JH6-H7 ≈ 9.0 Hz, JH6-H4 ≈ 2.0 Hz1H
H-1' 4.4 - 4.6Triplet (t)JH1'-H2' ≈ 5.5 Hz2H
H-2' 3.8 - 4.0Triplet (t)JH2'-H1' ≈ 5.5 Hz2H
OCH₃ 3.3 - 3.5Singlet (s)-3H

Experimental Protocol for High-Resolution ¹H NMR Acquisition

The acquisition of a clean, high-resolution spectrum is paramount for accurate structural elucidation. The following protocol is a self-validating system designed to ensure data integrity.

Rationale for Experimental Choices
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a good first choice for many organic molecules due to its relatively low cost and ability to dissolve a wide range of compounds. If solubility is an issue, or if hydrogen-bonding interactions need to be probed, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The use of a deuterated solvent is critical to avoid overwhelming the sample signals with a large solvent proton peak.[5]

  • Sample Concentration: A concentration of 5-10 mg in 0.6 mL of solvent is optimal.[6] This concentration is sufficient to obtain a good signal-to-noise ratio in a reasonable time without causing issues like peak broadening due to aggregation or viscosity effects.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.[3] Modern spectrometers can reference the residual solvent peak, but adding a small amount of TMS can provide an absolute reference.

Step-by-Step Protocol
  • Sample Preparation: a. Accurately weigh 5-10 mg of 5-Bromo-1-(2-methoxyethyl)-1H-indazole into a clean, dry vial. b. Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃). c. Gently vortex or swirl the vial until the sample is fully dissolved. Ensure no solid particles remain. d. Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[6] Avoid any solid particulates. The solution height should be approximately 4-5 cm. e. Cap the NMR tube securely.

  • Instrument Setup & Data Acquisition (on a typical 400 MHz spectrometer): a. Insert the sample into the spectrometer's autosampler or manual insertion port. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to optimize homogeneity, aiming for a narrow, symmetrical lineshape on the lock signal. d. Set the acquisition parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
    • Spectral Width: ~16 ppm (from -2 to 14 ppm) to ensure all signals are captured.
    • Number of Scans: Start with 16 scans. This can be increased for more dilute samples to improve the signal-to-noise ratio.
    • Relaxation Delay (d1): 1-2 seconds. e. Acquire the Free Induction Decay (FID).
  • Data Processing: a. Apply a Fourier transform to the FID. b. Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm). d. Integrate all signals to determine the relative number of protons for each peak.[7] e. Analyze and report the chemical shifts, multiplicities, and coupling constants.

Diagram 2: A generalized workflow for ¹H NMR spectroscopy.

Unambiguous Assignment with 2D NMR: The COSY Experiment

While the 1D ¹H NMR spectrum provides a wealth of information, complex molecules can sometimes present overlapping signals or ambiguous assignments. Two-dimensional (2D) NMR techniques are invaluable for resolving such issues.

The COrrelation SpectroscopY (COSY) experiment is particularly useful for identifying protons that are coupled to each other.[8] A COSY spectrum displays the 1D proton spectrum on both the x and y axes.

  • Diagonal Peaks: The normal 1D spectrum appears along the diagonal.

  • Cross-Peaks: Off-diagonal peaks (cross-peaks) indicate that the two protons at the corresponding x and y chemical shifts are spin-coupled.

For 5-Bromo-1-(2-methoxyethyl)-1H-indazole, a COSY experiment would definitively confirm our assignments by showing:

  • A cross-peak between the H-6 and H-7 signals, confirming their ortho relationship.

  • A (weaker) cross-peak between the H-6 and H-4 signals, confirming their meta relationship.

  • A strong cross-peak between the H-1' and H-2' signals, confirming the connectivity of the ethyl chain.

Diagram 3: Key ¹H-¹H spin-spin coupling network.

Conclusion

The ¹H NMR spectrum of 5-Bromo-1-(2-methoxyethyl)-1H-indazole is a rich source of structural information. Through a predictive analysis based on fundamental principles, we have established the expected chemical shifts, multiplicities, and coupling patterns for all seven unique proton environments. The aromatic region is defined by the characteristic splitting of the indazole core, modulated by the C-5 bromo substituent. The aliphatic region clearly delineates the N-1 methoxyethyl side chain with two coupled triplets and a distinct methoxy singlet. This in-depth guide provides not only the predicted spectral data but also a robust experimental framework for its acquisition and a strategy for unambiguous assignment using 2D COSY techniques. This comprehensive approach ensures the highest level of scientific integrity and provides researchers with the necessary tools to confidently characterize this and structurally related molecules.

References

  • Molecules. (2007). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... [Link]

  • Royal Society of Chemistry. (n.d.). ¹H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

  • Chemistry LibreTexts. (2022, July 20). 5.4: The ¹H-NMR experiment. [Link]

  • OpenOChem Learn. (n.d.). Interpreting ¹H NMR. [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

  • University College London. (n.d.). Sample Preparation. [Link]

  • PubChem. (n.d.). 5-Bromoindole. [Link]

  • ACS Publications. (2014, August 6). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • ResearchGate. (2016, April 7). ¹³C NMR of indazoles. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of Small-Molecule Mixtures by Super-Resolved ¹H NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). ¹H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in.... [Link]

  • Canadian Journal of Chemistry. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. [Link]

  • Semantic Scholar. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

  • ResearchGate. (n.d.). ¹H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3.... [Link]

  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • SpectraBase. (n.d.). 5-Bromo-3-phenyl-1H-indazole. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • IJCRT.org. (2020, September 9). SYNTHESIS AND CHARACTERISATION OF NOVEL INDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. [Link]

Sources

Exploratory

Mass Spectrometry of 5-Bromo-1-(2-methoxyethyl)-1H-indazole: A Comprehensive Technical Guide for Structural Characterization

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 5-Bromo-1-(2-methoxyeth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 5-Bromo-1-(2-methoxyethyl)-1H-indazole (CAS: 1354220-34-0) is a highly versatile halogenated building block frequently utilized in the synthesis of novel pharmacophores, including kinase inhibitors and synthetic cannabinoid receptor agonists (SCRAs)[1][2]. Accurate structural characterization of this intermediate is critical during drug development to monitor synthetic purity, identify manufacturing impurities, and map metabolic pathways.

This whitepaper provides an in-depth, authoritative guide to the liquid chromatography-tandem mass spectrometry (LC-MS/MS) profiling of this compound. By leveraging the unique isotopic signature of the bromine atom and the predictable fragmentation dynamics of the 1-alkyl-1H-indazole core, we establish a self-validating analytical system that ensures absolute confidence in structural elucidation.

Physicochemical Profiling & The Isotopic Self-Validating System

The presence of a bromine atom at the 5-position of the indazole ring provides a built-in diagnostic tracer for mass spectrometry. Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% and 49.31%, respectively).

Why this matters (The Causality): In high-resolution mass spectrometry (HRMS), any intact precursor or product ion containing the bromine atom will manifest as a distinct doublet separated by exactly 1.998 Da. This creates a self-validating system :

  • If an MS/MS fragment retains the 1:1 doublet, the indazole core remains intact.

  • If the doublet collapses into a singlet, the fragment has undergone homolytic cleavage of the C-Br bond, confirming the localization of the modification.

Theoretical Isotopic Profile
  • Molecular Formula: C10​H11​BrN2​O

  • Monoisotopic Mass: 254.0055 Da

  • ESI+ Precursor [M+H]+ : m/z 255.0133 ( 79Br ) and 257.0112 ( 81Br )

Step-by-Step LC-MS/MS Methodology

To achieve optimal ionization and separation, the methodology must be tailored to the lipophilic nature of the indazole core and the basicity of the pyrazole nitrogens.

Experimental Protocol

Step 1: Sample Preparation

  • Action: Dissolve the standard in LC-MS grade methanol to a stock concentration of 1 mg/mL, followed by dilution to 100 ng/mL using 50:50 Water:Acetonitrile.

  • Causality: Methanol ensures complete disruption of the crystal lattice of the lipophilic indazole. The final 50:50 aqueous dilution matches the initial LC gradient conditions, preventing solvent-induced peak broadening (the "strong solvent effect") during reversed-phase injection.

Step 2: Chromatographic Separation

  • Action: Utilize a sub-2 µm C18 UHPLC column. Set Mobile Phase A to 0.1% Formic Acid (FA) in Water and Mobile Phase B to 0.1% FA in Acetonitrile.

  • Causality: Formic acid is strictly selected over Trifluoroacetic acid (TFA). While TFA is common in medicinal chemistry for peak tailing reduction, it forms strong gas-phase ion pairs that cause severe ion suppression in the Electrospray Ionization (ESI) source[2]. Formic acid provides abundant protons to drive the equilibrium toward the [M+H]+ state without suppressing the MS signal.

Step 3: ESI-QTOF MS Optimization

  • Action: Set the Capillary Voltage to +3.5 kV and the Desolvation Temperature to 350 °C.

  • Causality: The N2 position of the 1-alkyl-1H-indazole ring is the thermodynamically favored site for protonation. A moderate desolvation temperature of 350 °C ensures efficient droplet evaporation while preventing premature thermal degradation of the heat-labile 2-methoxyethyl ether side chain.

Workflow Prep Sample Prep 100 ng/mL LC UHPLC C18 0.1% FA Prep->LC Inject ESI ESI+ Source N2 Protonation LC->ESI Elute MS1 Quadrupole m/z 255/257 ESI->MS1 Ionize CID CID Cell 15-35 eV MS1->CID Isolate TOF TOF MS2 Detection CID->TOF Fragment Data Data Analysis Isotope Check TOF->Data Output

Figure 1: Self-validating LC-MS/MS workflow for indazole characterization.

Ionization Dynamics & CID Fragmentation Pathways

During Collision-Induced Dissociation (CID), the kinetic energy of the precursor ion is converted into internal vibrational energy upon collision with an inert gas (Argon). The fragmentation of 5-Bromo-1-(2-methoxyethyl)-1H-indazole follows a highly predictable, energy-dependent pathway characteristic of 1-alkyl-1H-indazoles[3][4].

Primary Cleavage: Loss of the N1-Alkyl Chain

At lower collision energies (15–20 eV), the weakest bond in the molecule—the N1-alkyl bond—cleaves. The 2-methoxyethyl group is expelled as a neutral alkene (vinyl methyl ether, C3​H6​O , 58 Da) via a charge-remote inductive cleavage mechanism. This leaves the highly stable, protonated 5-bromo-1H-indazole core at m/z 196.97 ( 79Br ) and 198.97 ( 81Br )[4].

Secondary Cleavages: Ring Opening and Debromination

At elevated collision energies (25–35 eV), the robust aromatic core begins to shatter:

  • Ring Opening: The indazole core undergoes a characteristic loss of hydrogen cyanide (HCN, 27 Da) to yield a brominated phenyl cation at m/z 169.96 / 171.96. This is a hallmark diagnostic fragment for indazole and indole scaffolds[3].

  • Homolytic Cleavage: The C-Br bond breaks homolytically, resulting in the loss of a bromine radical ( Br∙ , 79/81 Da). This generates a radical cation at m/z 118.05. Because the bromine is lost, this fragment appears as a singlet , validating the debromination event.

Pathway M1 Precursor [M+H]+ m/z 255.01 / 257.01 M2 Indazole Core m/z 196.97 / 198.97 M1->M2 - C3H6O (58 Da) N1-Alkyl Cleavage M3 Ring Cleavage m/z 169.96 / 171.96 M2->M3 - HCN (27 Da) Ring Opening M4 Debrominated Core m/z 118.05 M2->M4 - Br• (79/81 Da) Homolytic Cleavage

Figure 2: ESI+ CID fragmentation pathway of 5-Bromo-1-(2-methoxyethyl)-1H-indazole.

Quantitative Data Summaries

The following tables summarize the critical quantitative parameters required to program the mass spectrometer and validate the resulting spectra.

Table 1: High-Resolution Exact Mass Assignments (ESI+)

Ion SpeciesChemical FormulaTheoretical m/z ( 79Br )Theoretical m/z ( 81Br )Isotope Pattern
Precursor [M+H]+ [C10​H12​BrN2​O]+ 255.0133257.01121:1 Doublet
Intact Core [C7​H7​BrN2​]+ 196.9714198.96941:1 Doublet
Ring Cleavage [C6​H5​BrN]+ 169.9605171.95851:1 Doublet
Debrominated Core [C7​H6​N2​]+∙ 118.0531N/ASinglet

Table 2: Optimized UHPLC Gradient (0.4 mL/min Flow Rate)

Time (min)% Mobile Phase A (0.1% FA in H2​O )% Mobile Phase B (0.1% FA in ACN)Rationale
0.00955Retain polar impurities in void volume
1.00955Isocratic hold for column equilibration
5.001090Linear ramp to elute lipophilic indazole
6.501090Column wash
7.00955Re-equilibration

References

  • Cacheby Chemical Database. RHAWN R155879-100mg 5-Bromo-1-(2-methoxyethyl)-1H-indazole.[1] URL:

  • Qian, Z., et al. (2018). Analysis of Fragmentation Pathways of New-Type Synthetic Cannabinoids Using Electrospray Ionization. PubMed.[4] URL:

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate.[3] URL:

  • ACS Chemical Neuroscience. (2024). Structure–Activity Relationships, Deuteration, and Fluorination of Synthetic Cannabinoid Receptor Agonists Related to AKB48, 5F-AKB-48, and AFUBIATA.[2] URL:

Sources

Foundational

5-Bromo-1-(2-methoxyethyl)-1H-indazole safety and handling

An In-depth Technical Guide to the Safe Handling of 5-Bromo-1-(2-methoxyethyl)-1H-indazole This guide provides comprehensive safety and handling information for 5-Bromo-1-(2-methoxyethyl)-1H-indazole, a key intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 5-Bromo-1-(2-methoxyethyl)-1H-indazole

This guide provides comprehensive safety and handling information for 5-Bromo-1-(2-methoxyethyl)-1H-indazole, a key intermediate in pharmaceutical research and development. The protocols and recommendations outlined herein are grounded in established principles of laboratory safety and data from structurally similar compounds. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Indazole Scaffold in Drug Discovery

Indazoles are a class of bicyclic heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] The 5-bromo-1H-indazole core, in particular, serves as a versatile building block in organic synthesis. The bromine atom at the 5-position provides a reactive site for various cross-coupling reactions, enabling the synthesis of extensive compound libraries for drug discovery.[1] 5-Bromo-1-(2-methoxyethyl)-1H-indazole is a derivative developed for specific research applications, and while it shares the core indazole structure, its unique substituent necessitates a thorough understanding of its safety profile.

Hazard Identification and GHS Classification

Based on aggregated data from multiple suppliers and regulatory bodies for 5-bromo-1H-indazole, the following GHS classifications are anticipated.[3]

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowedWarning
Serious Eye Damage1H318: Causes serious eye damageDanger
Skin Irritation2H315: Causes skin irritationWarning
Respiratory Irritation3H335: May cause respiratory irritationWarning

Note: Skin and respiratory irritation are included based on data for similar brominated indazoles.[4][5]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is critical when handling 5-Bromo-1-(2-methoxyethyl)-1H-indazole. This involves a combination of engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).

Engineering Controls
  • Fume Hood: All manipulations of the solid compound or solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[4][6]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[7][8]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required to protect against splashes and airborne particles.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and changed immediately if contaminated. Wash and dry hands thoroughly after removing gloves.[4]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact. For tasks with a higher risk of splashing, a chemical-resistant apron may be necessary.

  • Respiratory Protection: For situations where dust or aerosol formation is unavoidable and engineering controls are insufficient, a NIOSH-approved N95 dust mask or a full-face respirator with appropriate cartridges should be used.[4]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling Procedures
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[4]

  • Grounding: For bulk transfers, use non-sparking tools and ensure equipment is properly grounded to prevent electrostatic discharge.[4]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[7]

  • Avoid Incompatibilities: Keep away from strong oxidizing and reducing agents.

Storage Conditions
  • Container: Store in a tightly closed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[4]

  • Security: For larger quantities, consider storing in a locked cabinet or controlled-access area.[4]

Emergency Procedures and First-Aid Measures

In the event of an exposure or spill, prompt and appropriate action is crucial.

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing. Wash skin thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists.[4]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]
Spill Response
  • Small Spills: Carefully sweep or vacuum up the spilled solid, avoiding dust generation. Place in a sealed container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated waste container.

Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

  • Specific Hazards: Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide.

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Experimental Workflow: Weighing and Dissolving the Compound

This section provides a step-by-step protocol for a common laboratory procedure involving 5-Bromo-1-(2-methoxyethyl)-1H-indazole. The rationale behind each step is explained to ensure a self-validating and safe workflow.

Weighing_and_Dissolving_Workflow cluster_prep Preparation cluster_execution Execution (Inside Fume Hood) cluster_cleanup Cleanup and Disposal prep1 Don appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat prep2 Ensure fume hood is operational prep1->prep2 prep3 Gather all necessary equipment: - Spatula, weigh boat, vial, solvent prep2->prep3 exec1 Carefully transfer the required amount of the solid compound to a weigh boat prep3->exec1 Proceed to Fume Hood exec2 Record the mass exec1->exec2 exec3 Transfer the solid to the reaction vial exec2->exec3 exec4 Add the solvent to the vial and cap it exec3->exec4 exec5 Gently swirl or stir until dissolved exec4->exec5 clean1 Dispose of the weigh boat and any contaminated consumables in solid waste exec5->clean1 After completion clean2 Wipe down the work surface clean1->clean2 clean3 Remove gloves and wash hands thoroughly clean2->clean3

Caption: Workflow for weighing and dissolving 5-Bromo-1-(2-methoxyethyl)-1H-indazole.

Protocol Rationale:
  • Preparation: Donning PPE is the first line of defense against accidental exposure. Verifying fume hood operation ensures that any airborne particles are effectively contained. Gathering all materials beforehand minimizes movement in and out of the containment area.

  • Execution: Performing all manipulations within the fume hood is the primary engineering control to prevent inhalation. Careful transfer of the solid minimizes the creation of dust.

  • Cleanup: Proper disposal of contaminated materials prevents cross-contamination and future exposures. Cleaning the work surface and washing hands are fundamental principles of good laboratory hygiene.

Logical Relationships in Hazard Mitigation

The relationship between hazard identification, risk assessment, and the implementation of control measures is a cornerstone of laboratory safety.

Hazard_Mitigation_Logic hazard Hazard Identification Harmful if swallowed (H302) Causes serious eye damage (H318) Causes skin irritation (H315) May cause respiratory irritation (H335) controls Control Measures Engineering Controls (Fume Hood) Personal Protective Equipment (Goggles, Gloves, Coat) Administrative Controls (SOPs, Training) hazard:h4_inh->controls:c1_eng Mitigates Inhalation hazard:h2_eye->controls:c2_ppe Prevents Eye Contact hazard:h3_skin->controls:c2_ppe Prevents Skin Contact hazard:h1_oral->controls:c3_admin Prevents Ingestion (No food/drink policy) safe_outcome Safe Handling Outcome controls->safe_outcome Reduces Risk

Caption: Logical flow from hazard identification to safe handling outcomes.

This diagram illustrates that for each identified hazard, a specific control measure is implemented. The combination of these controls leads to a significant reduction in the overall risk associated with handling the compound, ultimately resulting in a safe experimental outcome.

Conclusion

5-Bromo-1-(2-methoxyethyl)-1H-indazole is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice. A thorough understanding of its potential hazards, coupled with the consistent use of appropriate engineering controls and personal protective equipment, is paramount for ensuring the safety of all laboratory personnel.

References

  • PubChem. (n.d.). 5-bromo-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • AFG Bioscience. (2016, April 1). Safety Data Sheet. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from densi. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • European Chemicals Agency. (2024, December 18). Industry classifications - ECHA CHEM. Retrieved from [Link]

  • ChemRxiv. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Retrieved from [Link]

  • American Chemical Society. (n.d.). Visible-light photoredox catalyzed bromination of indazoles using N-bromosuccinimide and Rose Bengal. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • Environmental Protection Agency. (2025, October 15). 4-Bromo-5-methyl-1H-indazole - Exposure: Exposure Predictions. Retrieved from [Link]

  • Environmental Protection Agency. (2025, October 15). 4-Bromo-5-methyl-1H-indazole - Toxics Release Inventory. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Bromo-1-(2-methoxyethyl)-1H-indazole

Application Note: Regioselective Synthesis and Isolation of 5-Bromo-1-(2-methoxyethyl)-1H-indazole Executive Summary The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently featured in kina...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis and Isolation of 5-Bromo-1-(2-methoxyethyl)-1H-indazole

Executive Summary

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently featured in kinase inhibitors and receptor antagonists. A critical bottleneck in the synthesis of N-alkylated indazole derivatives—such as 5-bromo-1-(2-methoxyethyl)-1H-indazole—is controlling the regioselectivity between the N1 and N2 positions[1]. This application note provides a comprehensive, self-validating protocol for the highly regioselective N1-alkylation of 5-bromo-1H-indazole, detailing the mechanistic causality behind reagent selection, downstream processing, and analytical differentiation of the resulting regioisomers.

Mechanistic Rationale & Regioselectivity

Indazoles exhibit an intrinsic tautomeric equilibrium between the 1H and 2H forms. Deprotonation of the indazole core yields a delocalized indazolide anion with two competing nucleophilic nitrogen centers[1].

The causality behind regioisomeric distribution lies in the balance between kinetic and thermodynamic control:

  • Thermodynamic Control (N1-Alkylation): Alkylation at the N1 position preserves the fully aromatic benzenoid π -system, making the 1H-indazole the thermodynamically favored product[2].

  • Kinetic Control (N2-Alkylation): The N2 position is often more sterically accessible and possesses higher electron density in the transition state, making it the kinetically favored site under specific conditions (e.g., Mitsunobu reactions or acid-catalyzed diazo alkylations)[3].

To selectively synthesize 5-bromo-1-(2-methoxyethyl)-1H-indazole, the protocol employs Sodium Hydride (NaH) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) [2]. NaH acts as a strong, non-coordinating base that irreversibly deprotonates the indazole. The polar aprotic solvent strongly solvates the Na+ cation, leaving a highly reactive, naked indazolide anion that rapidly alkylates and equilibrates toward the thermodynamic N1-product[3].

Pathway SM 5-Bromo-1H-indazole (Starting Material) Anion Indazolide Anion (Delocalized Intermediate) SM->Anion NaH, 0 °C - H2 (gas) N1 5-Bromo-1-(2-methoxyethyl)-1H-indazole (N1-Isomer, Major, Thermodynamic) Anion->N1 1-Bromo-2-methoxyethane Major Pathway (>90%) N2 5-Bromo-2-(2-methoxyethyl)-2H-indazole (N2-Isomer, Minor, Kinetic) Anion->N2 Minor Pathway (<10%)

Reaction pathway illustrating deprotonation and regioselective N-alkylation.

Analytical Differentiation of Regioisomers

Because N1 and N2 isomers are structural isomers with identical masses, LC-MS alone is insufficient for definitive identification. Differentiation relies on chromatographic polarity and 2D NMR spectroscopy.

Table 1: Analytical Differentiation of N1 vs. N2 Alkylated Indazoles

Analytical MethodN1-Alkylated Indazole (Target)N2-Alkylated Indazole (Impurity)Mechanistic Rationale
TLC / Chromatography Higher Rf​ (Less Polar)Lower Rf​ (More Polar)The N2-isomer possesses a larger overall dipole moment, increasing its affinity for the polar silica stationary phase[4].
1D 1H NMR (C3-H) δ ~ 8.0 ppm δ ~ 8.3–8.5 ppmThe C3-proton in the N2-isomer is highly deshielded due to the adjacent C=N double bond character.
2D NMR (HMBC) α -CH 2​ correlates to C7a α -CH 2​ correlates to C3a HMBC detects 3-bond ( 3JCH​ ) correlations. N1 is 3 bonds away from the bridgehead C7a; N2 is 3 bonds away from C3a[5].

Experimental Protocol

Note: This protocol incorporates self-validating checkpoints to ensure experimental fidelity at each critical stage.

Reagents:

  • 5-Bromo-1H-indazole (1.0 equiv, limiting reagent)

  • 1-Bromo-2-methoxyethane (1.2 equiv)

  • Sodium hydride, 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step 1: Anion Generation (Deprotonation)

  • Charge an oven-dried, argon-flushed round-bottom flask with 5-bromo-1H-indazole and anhydrous DMF to create a 0.2 M solution.

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Carefully add NaH portion-wise to the stirred solution.

  • Self-Validating Checkpoint: Observe immediate effervescence. The evolution of H2​ gas confirms active deprotonation[3]. Stir for 30 minutes at 0 °C until gas evolution ceases, validating complete anion formation.

Step 2: Electrophilic Alkylation 5. Add 1-bromo-2-methoxyethane dropwise to the cold indazolide solution. 6. Remove the ice bath, allowing the reaction to warm to ambient temperature (20–25 °C). Stir for 2 to 4 hours. 7. Self-Validating Checkpoint: Monitor reaction progress via TLC (30% EtOAc in Hexanes). The starting material spot should be fully consumed, replaced by a dominant, less-polar spot (N1-product) and a faint, more-polar spot (N2-product)[4].

Step 3: Quench and Workup 8. Cool the mixture to 0 °C and quench dropwise with saturated aqueous NH4​Cl . Causality: NH4​Cl safely neutralizes residual NaH without creating a harshly basic aqueous layer that could degrade the product[4]. 9. Dilute the mixture with deionized water and extract three times with Ethyl Acetate (EtOAc). 10. Wash the combined organic layers with water (5× volume). Causality: Multiple water washes are strictly required to partition the highly water-soluble DMF out of the organic phase. Follow with a single brine wash. 11. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Step 4: Chromatographic Isolation 12. Load the crude residue onto a silica gel column. 13. Elute using a gradient of 0–30% EtOAc in Hexanes. 14. Collect the faster-eluting fractions corresponding to the higher Rf​ spot (5-bromo-1-(2-methoxyethyl)-1H-indazole).

Workflow Quench 1. Quench Reaction (Sat. aq. NH4Cl at 0 °C) Extract 2. Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extract Wash 3. Organic Layer Wash (5x H2O, 1x Brine) & Dry (Na2SO4) Extract->Wash Concentrate 4. Concentration (In vacuo) Wash->Concentrate Purify 5. Silica Gel Chromatography (0-30% EtOAc/Hexanes) Concentrate->Purify IsolateN1 Elute N1-Isomer (Higher Rf, Target Product) Purify->IsolateN1 Less Polar IsolateN2 Elute N2-Isomer (Lower Rf, Impurity) Purify->IsolateN2 More Polar

Downstream processing and chromatographic separation workflow for isolating the N1-isomer.

Optimization of Reaction Conditions

To further contextualize the choice of reagents, Table 2 summarizes how different base/solvent systems influence the N1/N2 ratio during indazole alkylation.

Table 2: Impact of Reaction Conditions on Regioselectivity

BaseSolventTemperaturePrimary RegioisomerMechanistic Notes
NaH THF or DMF 0 °C to RT N1 (>90%) Strong deprotonation; non-coordinating base drives thermodynamic N1 formation[2].
K2​CO3​ DMF80 °CMixed (N1/N2)Weaker base leads to incomplete deprotonation and competing kinetic pathways[3].
PPh3​ / DIADTHF0 °C to RTN2 (Major)Mitsunobu conditions kinetically favor N2 attack via the phosphonium intermediate[3].
TfOH (Cat.)DCMRTN2 (>95%)Acid-catalyzed reaction with diazo compounds strictly favors N2 alkylation[1].

Sources

Application

Application Note: Regioselective Synthesis of 5-Bromo-1-(2-methoxyethyl)-1H-indazole

Introduction & Mechanistic Rationale The 5-bromo-1H-indazole scaffold is a privileged pharmacophore, frequently utilized as a versatile hinge-binding motif in the development of kinase inhibitors and other targeted thera...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 5-bromo-1H-indazole scaffold is a privileged pharmacophore, frequently utilized as a versatile hinge-binding motif in the development of kinase inhibitors and other targeted therapeutics[1][2]. The C-5 bromine atom serves as a critical synthetic handle, enabling downstream diversification via transition-metal-catalyzed cross-coupling reactions to explore structure-activity relationships (SAR)[2].

However, the functionalization of the indazole core presents a classic regioselectivity challenge. The heterocycle contains two nucleophilic nitrogen atoms (N1 and N2), and direct alkylation often yields a difficult-to-separate mixture of regioisomers[3][4].

Causality of Regioselection: Quantum mechanical calculations reveal that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer by approximately 4.46 kcal/mol[5]. Alkylation under kinetic control often favors the N2 position, whereas thermodynamic control favors the N1 position[1][3]. To selectively synthesize 5-Bromo-1-(2-methoxyethyl)-1H-indazole (the N1 regioisomer), we employ a strong, non-nucleophilic base—sodium hydride (NaH)—in an aprotic solvent (THF). This ensures complete, irreversible deprotonation of the indazole (pKa ~14) to form a highly reactive indazolide anion. Subsequent electrophilic addition of 1-bromo-2-methoxyethane under mild heating provides the activation energy necessary to drive the reaction exclusively toward the thermodynamically favored N1-alkylated product[4].

Mechanism cluster_tautomers Substrate & Activation cluster_products Regioselective Alkylation Ind1H 5-Bromo-1H-indazole (Thermodynamically Stable) Anion Indazolide Anion (Nucleophilic Intermediate) Ind1H->Anion NaH, THF (0 °C, -H₂) N1 N1-Alkylated Product (Major Regioisomer) Anion->N1 1-Bromo-2-methoxyethane (60 °C) Major Path N2 N2-Alkylated Product (Minor Regioisomer) Anion->N2 Minor Path

Mechanistic pathway of 5-bromo-1H-indazole N-alkylation highlighting N1 regioselectivity.

Quantitative Data & Reaction Stoichiometry

The following table summarizes the optimized stoichiometry required to achieve >95% conversion with high N1 regioselectivity.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
5-Bromo-1H-indazole 197.031.01.00 g (5.07 mmol)Substrate
1-Bromo-2-methoxyethane 138.991.20.84 g (6.08 mmol)Electrophile
NaH (60% in mineral oil)24.001.50.30 g (7.60 mmol)Base
Anhydrous THF 72.11-20 mLSolvent
Target N1-Product 255.11-~1.16 g (Expected 90%)Target Compound

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system. Visual cues and in-process controls (IPCs) are embedded to ensure each step proceeds as mechanistically intended.

Step 1: Anion Generation (Preparation)
  • Setup: Oven-dry a 50 mL round-bottom flask and equip it with a magnetic stir bar and a rubber septum. Flush the system with inert gas (Ar or N₂).

  • Suspension: Add 0.30 g of NaH (60% dispersion) to the flask, followed by 10 mL of anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Dissolve 1.00 g of 5-bromo-1H-indazole in 10 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 10 minutes.

    • Causality & IPC 1: The dropwise addition controls the exothermic deprotonation. You must observe the evolution of H₂ gas (bubbling). Stir at 0 °C for 30 minutes until gas evolution completely ceases, validating that the indazolide anion has fully formed.

Step 2: Electrophilic Alkylation
  • Addition: To the fully formed anion solution at 0 °C, add 0.84 g (0.57 mL) of 1-bromo-2-methoxyethane dropwise.

  • Heating: Remove the ice bath, allow the reaction to reach ambient temperature, and then heat to 60 °C for 4–6 hours.

    • Causality & IPC 2: Heating provides the thermodynamic energy required to heavily favor the N1 attack. Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The N1 product is less polar (Rf ~0.5) due to its lack of zwitterionic character, whereas the N2 product (if any) runs lower (Rf ~0.3), and the starting material runs lowest (Rf ~0.2). The reaction is validated as complete when the starting material spot disappears.

Step 3: Quench and Extraction
  • Quench: Cool the reaction mixture to 0 °C. Carefully add 10 mL of saturated aqueous NH₄Cl dropwise to quench any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude residue.

Step 4: Chromatographic Isolation
  • Purification: Load the crude residue onto a silica gel column. Elute using a gradient of Hexanes/Ethyl Acetate (9:1 to 7:3).

  • Isolation: Collect the first major UV-active fraction (the less polar N1 isomer). Concentrate in vacuo to afford 5-Bromo-1-(2-methoxyethyl)-1H-indazole as a solid.

Workflow S1 1. Preparation Suspend NaH in anhydrous THF at 0 °C S2 2. Anion Generation Dropwise addition of 5-bromo-1H-indazole S1->S2 S3 3. Electrophilic Addition Add 1-bromo-2-methoxyethane, heat to 60 °C S2->S3 S4 4. Quench & Extraction Quench with NH₄Cl(aq), extract with EtOAc S3->S4 S5 5. Chromatographic Isolation Silica gel (Hexanes/EtOAc) - N1 elutes first S4->S5

Step-by-step experimental workflow for regioselective synthesis of N1-alkylated indazole.

Analytical Characterization & Structural Validation

To definitively validate that the isolated product is the N1 regioisomer and not the N2 regioisomer, 2D NMR (HMBC) is the gold standard[4].

  • N1-Alkylated Indazole (Target): In the ¹H-¹³C HMBC spectrum, the alkyl CH₂ protons proximal to the nitrogen (N-CH₂) will not show a correlation to the C-3 carbon of the indazole ring[4].

  • N2-Alkylated Indazole (Impurity): Conversely, if the N2 isomer is present, a strong ¹H-¹³C correlation will be observed between the N-alkyl CH₂ protons and the C-3 carbon[4].

This analytical validation ensures the absolute structural integrity of the synthesized building block before it is deployed in downstream drug development campaigns.

References

  • WuXi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole. (Provides QM calculations on tautomeric stability). Link

  • Hunt et al., Organic Letters (ACS). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. (Discusses thermodynamic equilibration favoring N1). Link

  • O'Brien et al., Beilstein Journal of Organic Chemistry. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (Validates the NaH/THF protocol and HMBC characterization). Link

  • BenchChem. Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles.Link

  • BenchChem. An In-depth Technical Guide to the 5-Bromo-1H-Indazole Core: Synthesis, Properties, and Applications in Drug Discovery.Link

Sources

Method

Application Note: Regioselective N-Alkylation of Indazoles with 1-(2-Methoxyethyl) Reagents

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary The indazole scaffold is a privileged pharmacophore widely uti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The indazole scaffold is a privileged pharmacophore widely utilized in medicinal chemistry. Functionalizing the indazole core with a 1-(2-methoxyethyl) group is a common strategy to enhance aqueous solubility, introduce hydrogen bond acceptors, and modulate the lipophilicity of drug candidates. However, the ambidentate nature of the indazole anion makes regioselective N-alkylation (differentiating between the N1 and N2 positions) a persistent synthetic challenge[1].

This application note provides a comprehensive guide to selecting the appropriate reagents, bases, and solvents to achieve high regioselectivity when installing a 2-methoxyethyl group. By understanding the thermodynamic and kinetic drivers of this reaction, chemists can predictably steer the alkylation toward the desired regioisomer.

Mechanistic Principles: Controlling Regioselectivity

As a Senior Application Scientist, I emphasize that successful regioselective alkylation is not achieved by trial and error, but by manipulating the ion pair dynamics and steric environments of the reaction.

Thermodynamic vs. Kinetic Control

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. Consequently, N1-alkylation is the thermodynamically favored pathway, whereas N2-alkylation is often kinetically favored under specific conditions[2].

The C7 Steric Effect

Before selecting a reagent system, evaluate the indazole core. Substituents at the C7 position (e.g., -NO 2​ , -CO 2​ Me) exert severe steric hindrance on the adjacent N1 atom. In these cases, the incoming electrophile is physically blocked from the N1 position, forcing the reaction to yield the N2-alkylated product almost exclusively (≥ 96% N2 selectivity), regardless of the base or solvent used[1].

Base and Solvent Causality
  • NaH in THF (N1-Selective): Sodium hydride completely deprotonates the indazole. In a low-polarity aprotic solvent like THF, a tight ion pair is maintained. The Na + cation coordinates with the N2 lone pair (and potentially C3 substituents), directing the 1-bromo-2-methoxyethane electrophile to attack the thermodynamically favored N1 position[1][3].

  • Cs 2​ CO 3​ in Dioxane (Mild N1-Selective): For base-sensitive substrates, replacing NaH with Cs 2​ CO 3​ in dioxane at elevated temperatures maintains high N1 selectivity. Density Functional Theory (DFT) calculations suggest that cesium forms a specific chelate that drives N1 selectivity via non-covalent interactions, particularly when paired with sulfonate electrophiles like 2-methoxyethyl tosylate[4].

  • Mitsunobu Conditions (N2-Selective): To deliberately synthesize the N2-isomer, standard basic alkylation is often insufficient. The Mitsunobu reaction (using 2-methoxyethanol, PPh 3​ , and DIAD) bypasses the free indazolide anion entirely. This reaction operates under kinetic control via a phosphonium intermediate, strongly favoring the N2-alkylated product[2][3].

Reagent Selection Matrix

The following table summarizes the quantitative expectations for regioisomeric distribution based on the chosen reagent system.

Base / CatalystSolvent2-Methoxyethyl ElectrophileTemp.Major RegioisomerTypical SelectivityYield Expectation
NaH THF1-Bromo-2-methoxyethane0 °C to RTN1 > 95:575 - 90%
Cs 2​ CO 3​ Dioxane2-Methoxyethyl tosylate90 °CN1 > 90:1085 - 96%
K 2​ CO 3​ DMF1-Bromo-2-methoxyethane60 °CMixture ~ 60:40Variable
PPh 3​ / DIAD THF2-Methoxyethanol0 °C to RTN2 > 70:3050 - 65%

Data synthesized from established regioselective indazole functionalization studies[1][2][3][4].

Decision Logic for Regioselectivity

Use the following decision tree to select the optimal synthetic route based on your target isomer and substrate constraints.

RegioselectivityLogic Start Target: 1-(2-Methoxyethyl)indazole Synthesis Steric Are there bulky substituents at the C7 position? Start->Steric N1_Thermo Thermodynamic Control Favors N1-Alkylation Steric->N1_Thermo No N2_Kinetic Kinetic Control / Steric Block Favors N2-Alkylation Steric->N2_Kinetic Yes (e.g., -NO2, -CO2Me) NaH_Method NaH / THF + 1-Bromo-2-methoxyethane (Standard N1 Protocol) N1_Thermo->NaH_Method Base-stable substrates Cs_Method Cs2CO3 / Dioxane + 2-Methoxyethyl tosylate (Mild N1 Protocol) N1_Thermo->Cs_Method Base-sensitive substrates Mitsunobu Mitsunobu Reaction + 2-Methoxyethanol (N2 Protocol) N2_Kinetic->Mitsunobu Desired N2 Isomer

Figure 1: Decision tree for selecting indazole N-alkylation reagents.

Experimental Protocols

Protocol A: Highly Regioselective N1-Alkylation (Thermodynamic Control)

This is the gold-standard protocol for achieving >95% N1 selectivity for standard indazoles[1][3].

Reagents: 1H-Indazole derivative (1.0 equiv), Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv), 1-Bromo-2-methoxyethane (1.1 equiv), Anhydrous THF.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the 1H-indazole derivative (1.0 mmol) in anhydrous THF (10 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaH (1.2 mmol) portion-wise. Causality Note: Strict temperature control here prevents premature ring-opening or side reactions of sensitive functional groups. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Electrophile Addition: Add 1-bromo-2-methoxyethane (1.1 mmol) dropwise via syringe.

  • Alkylation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor via LC-MS.

  • Workup: Carefully quench the reaction at 0 °C with saturated aqueous NH 4​ Cl (5 mL) to destroy excess NaH. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 1-(2-methoxyethyl)-1H-indazole.

Workflow Step1 1. Deprotonation NaH in anhydrous THF 0 °C, 30 min Step2 2. Electrophile Addition 1-Bromo-2-methoxyethane Dropwise at 0 °C Step1->Step2 Step3 3. Alkylation Warm to RT Monitor via LC-MS Step2->Step3 Step4 4. Quench & Workup Aq. NH4Cl quench EtOAc extraction Step3->Step4 Step5 5. Purification Silica Column Verify via HMBC NMR Step4->Step5

Figure 2: Experimental workflow for NaH/THF mediated N1-alkylation.

Protocol B: Mild N1-Alkylation for Base-Sensitive Substrates

Utilize this protocol if the substrate contains esters, sensitive amides, or epimerizable stereocenters[4].

Reagents: 1H-Indazole derivative (1.0 equiv), Cs 2​ CO 3​ (2.0 equiv), 2-Methoxyethyl 4-methylbenzenesulfonate (1.5 equiv), Anhydrous 1,4-Dioxane.

Step-by-Step Methodology:

  • Suspend the indazole (1.0 mmol) and Cs 2​ CO 3​ (2.0 mmol) in anhydrous 1,4-dioxane (10 mL) at room temperature.

  • Add 2-methoxyethyl tosylate (1.5 mmol) in one portion.

  • Heat the reaction mixture to 90 °C and stir for 2–4 hours. Causality Note: The elevated temperature is required to increase the solubility of Cs 2​ CO 3​ in dioxane, enabling the critical N1-directing chelation effect[4].

  • Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate.

  • Purify via flash chromatography.

Protocol C: Kinetically Controlled N2-Alkylation (Mitsunobu)

Utilize this to selectively target the N2-isomer[2][3].

Reagents: 1H-Indazole derivative (1.0 equiv), 2-Methoxyethanol (1.5 equiv), Triphenylphosphine (PPh 3​ , 1.5 equiv), DIAD (1.5 equiv), Anhydrous THF.

Step-by-Step Methodology:

  • Dissolve the indazole (1.0 mmol), 2-methoxyethanol (1.5 mmol), and PPh 3​ (1.5 mmol) in anhydrous THF (10 mL) under Argon.

  • Cool the solution to 0 °C.

  • Add DIAD (1.5 mmol) dropwise over 10 minutes. Causality Note: Slow addition prevents the formation of unreactive betaine side products.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate under reduced pressure and purify directly via flash column chromatography to separate the N2 isomer from triphenylphosphine oxide byproducts.

Analytical Validation & Troubleshooting

A self-validating protocol requires rigorous analytical confirmation. N1 and N2 alkylated indazoles frequently exhibit nearly identical retention factors ( Rf​ ) on standard normal-phase TLC.

Definitive Structural Assignment: Do not rely solely on 1D 1 H NMR to assign regiochemistry, as the chemical shifts of the 2-methoxyethyl protons can be ambiguous. The gold standard for regiochemical assignment is 2D ( 1 H– 13 C) HMBC NMR[5].

  • N1-Isomer Validation: Look for a strong 3J HMBC correlation between the N-CH 2​ protons of the methoxyethyl group and the C7a carbon of the indazole ring.

  • N2-Isomer Validation: Look for a strong 3J HMBC correlation between the N-CH 2​ protons and the C3 carbon of the indazole ring[5].

Troubleshooting Poor Yields: If Protocol A yields unreacted starting material, the NaH may have degraded. Ensure the use of fresh NaH and strictly anhydrous THF[3]. If K 2​ CO 3​ /DMF was attempted and resulted in an intractable 1:1 mixture of isomers, immediately pivot to the NaH/THF or Cs 2​ CO 3​ /Dioxane systems to regain thermodynamic control.

References

  • Source: Beilstein Journal of Organic Chemistry (via PMC / NIH)
  • Source: RSC Advances (via PMC / NIH)
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations Source: Beilstein Journal of Organic Chemistry URL
  • Technical Support Center: Regioselectivity in Indazole N-Alkylation Source: BenchChem URL
  • (PDF)

Sources

Application

Application Notes &amp; Protocols for 5-Bromo-1-(2-methoxyethyl)-1H-indazole: A Key Intermediate in PARP Inhibitor Synthesis

Abstract The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to mimic the purine ring of ATP and interact with various biological targets, particularly protein kina...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to mimic the purine ring of ATP and interact with various biological targets, particularly protein kinases.[1][2][3] This technical guide focuses on 5-Bromo-1-(2-methoxyethyl)-1H-indazole , a specifically functionalized derivative that serves as a critical building block in the synthesis of targeted cancer therapeutics. The bromine atom at the 5-position provides a versatile handle for cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This document provides a comprehensive overview of its synthesis, chemical properties, and its pivotal application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Niraparib.[4][5][6][7] We present detailed, field-proven protocols for its synthesis and subsequent use in drug development workflows, offering insights into the causality behind experimental choices to aid researchers in this field.

The Central Role of PARP in Oncology and the Principle of Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial components of the cellular DNA damage response (DDR) system.[8] They act as sensors for DNA single-strand breaks (SSBs), binding to the damaged site and synthesizing poly(ADP-ribose) chains to recruit other DNA repair proteins.[8]

In cancers with defects in the homologous recombination repair (HRR) pathway, such as those with mutations in BRCA1 or BRCA2 genes, cells become heavily reliant on PARP-mediated repair to maintain genomic integrity.[8] PARP inhibitors exploit this dependency through a concept known as synthetic lethality .[8][9] By inhibiting PARP, SSBs are not repaired and accumulate, leading to the collapse of replication forks and the formation of highly toxic double-strand breaks (DSBs) during cell division.[9] In HRR-deficient cancer cells, these DSBs cannot be repaired, resulting in catastrophic genomic instability and targeted cell death.[9] Normal cells, with their intact HRR pathway, can tolerate PARP inhibition and repair these DSBs, providing a therapeutic window.[10]

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient, e.g., BRCA1/2 mutant) n_ssb Single-Strand Break (SSB) n_parp PARP-mediated SSB Repair n_ssb->n_parp n_dsb Replication Fork Collapse (Double-Strand Break) n_parp->n_dsb Leads to n_parpi PARP Inhibitor n_parpi->n_parp Blocks n_hrr Homologous Recombination Repair (HRR) n_dsb->n_hrr n_survival Cell Survival & Proliferation n_hrr->n_survival c_ssb Single-Strand Break (SSB) c_parp PARP-mediated SSB Repair c_ssb->c_parp c_dsb Replication Fork Collapse (Double-Strand Break) c_parp->c_dsb Accumulates c_parpi PARP Inhibitor c_parpi->c_parp Blocks c_hrr Defective HRR c_dsb->c_hrr c_death Synthetic Lethality (Cell Death) c_hrr->c_death Fails to Repair

Figure 1: Mechanism of PARP inhibitor-induced synthetic lethality.

Synthesis and Physicochemical Properties

The journey to potent PARP inhibitors begins with the robust synthesis of key intermediates. 5-Bromo-1-(2-methoxyethyl)-1H-indazole is typically prepared in a two-step sequence: synthesis of the core 5-bromo-1H-indazole scaffold, followed by its selective N-alkylation.

Physicochemical Data

The properties of the parent scaffold, 5-bromo-1H-indazole, are foundational to its handling and reactivity.

PropertyValueSource
Molecular Formula C₇H₅BrN₂[1][11]
Molecular Weight 197.04 g/mol [11]
Appearance Off-white to yellow solid[1][11]
CAS Number 53857-57-1[11][12]
Melting Point 123-127 °C[1]
Experimental Protocols

This protocol is adapted from established methods for the cyclization of substituted anilines.[13] The reaction proceeds via in-situ diazotization followed by intramolecular cyclization.

Materials:

  • 4-Bromo-2-methylaniline

  • Chloroform (CHCl₃)

  • Acetic Anhydride ((CH₃CO)₂O)

  • Potassium Acetate (KOAc)

  • Isoamyl Nitrite

  • Concentrated Hydrochloric Acid (HCl)

  • 50% Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Heptane

  • Magnesium Sulfate (MgSO₄)

  • Celite

Procedure:

  • Acetylation: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform. Cool the solution in an ice bath (<40°C) and add acetic anhydride (1.1 eq) dropwise. The acetylation step protects the amine and makes the aryl ring more susceptible to the subsequent reaction.

  • Diazotization & Cyclization: To the stirred solution, add potassium acetate (0.25 eq) followed by isoamyl nitrite (2.2 eq). Potassium acetate acts as a base, while isoamyl nitrite is the diazotizing agent that converts the acetylated amine into a diazonium species, which then cyclizes to form the indazole ring.

  • Reflux: Heat the reaction mixture to reflux (approx. 68°C) for 18-20 hours. Monitor reaction completion by TLC.

  • Work-up (Hydrolysis): Cool the mixture to room temperature and remove the volatiles under reduced pressure. Add water and concentrated HCl. Heat the mixture to 50-55°C for 2-3 hours to hydrolyze the N-acetyl group formed during the cyclization.

  • Neutralization & Extraction: Cool the solution to 20°C and carefully add 50% NaOH solution until the pH reaches ~11. This neutralizes the acid and deprotonates the indazole. Add ethyl acetate and filter the biphasic mixture through a pad of Celite to remove any inorganic solids. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent. Add heptane during the final stages of rotary evaporation to precipitate the product. Slurry the resulting solids in fresh heptane, filter, and dry under vacuum to yield 5-bromo-1H-indazole as a solid.[13]

This is a standard protocol for the N-alkylation of indazoles, which can proceed at either the N1 or N2 position. The ratio of N1 to N2 isomers is dependent on the solvent, base, and electrophile used. For PARP inhibitor synthesis, the N1 isomer is typically desired.

Materials:

  • 5-Bromo-1H-indazole

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1-Bromo-2-methoxyethane

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Diethyl Ether (Et₂O)

Procedure:

  • Deprotonation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add a suspension of NaH (1.2 eq) in anhydrous DMF. Cool the suspension to 0°C. Add a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous DMF dropwise. The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the indazole nitrogen, forming the indazolide anion.

  • Alkylation: Stir the mixture at 0°C for 30 minutes, then add 1-bromo-2-methoxyethane (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Quenching & Extraction: Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0°C. Extract the aqueous mixture three times with diethyl ether.

  • Purification: Combine the organic extracts, wash with water and then brine to remove residual DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, containing a mixture of N1 and N2 isomers, must be purified by flash column chromatography on silica gel to isolate the desired 5-Bromo-1-(2-methoxyethyl)-1H-indazole (N1 isomer).

Synthesis_Workflow start 4-Bromo-2-methylaniline inter1 5-Bromo-1H-indazole start->inter1 Protocol 1: Cyclization final 5-Bromo-1-(2-methoxyethyl)- 1H-indazole inter1->final Protocol 2: N-Alkylation niraparib Niraparib Core final->niraparib Protocol 3: Suzuki Coupling

Figure 2: Synthetic workflow for the target intermediate.

Application in Niraparib Synthesis: The Suzuki Coupling

The strategic placement of the bromine atom on the indazole core makes 5-Bromo-1-(2-methoxyethyl)-1H-indazole an ideal substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method to form carbon-carbon bonds, in this case, to link the indazole heterocycle with the piperidine-phenyl fragment of Niraparib.[14][15]

This protocol outlines a representative Suzuki coupling reaction. The specific boronic acid or ester partner would be the corresponding (S)-tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate.

Materials:

  • 5-Bromo-1-(2-methoxyethyl)-1H-indazole (1.0 eq)

  • Piperidine-boronic acid pinacol ester partner (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 5-Bromo-1-(2-methoxyethyl)-1H-indazole, the boronic ester partner, and cesium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. This is critical as the palladium catalyst is oxygen-sensitive.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio). The water is essential for the catalytic cycle, particularly for the hydrolysis of the boronic ester and the transmetalation step. Finally, add the Pd(dppf)Cl₂ catalyst.

  • Heating: Heat the reaction mixture to 80-100°C and stir vigorously for 4-12 hours. The elevated temperature is required to drive the catalytic cycle efficiently. Monitor progress by LC-MS or TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the coupled product, which is the direct Boc-protected precursor to Niraparib.

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA 1 TM Transmetalation OA->TM 2 RE Reductive Elimination TM->RE 3 RE->Pd0 4 Product Coupled Product RE->Product Ind_Br Indazole-Br Ind_Br->OA Pip_Bpin Piperidine-B(pin)₂ Pip_Bpin->TM Base Base (Cs₂CO₃) Base->TM

Figure 3: Simplified catalytic cycle for the Suzuki coupling reaction.

References

  • Synthesis of Niraparib, a cancer drug candidate. University of Oxford. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]

  • A novel synthetic method for preparing an anticancer medicine Niraparib.
  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Academia.edu. [Link]

  • 1H- and 2H-Indazoles (Update 2011). Thieme Chemistry. [Link]

  • A kind of synthetic method for preparing Niraparib.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. Royal Society of Chemistry. [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Letters of Chemistry, Physics and Astronomy. [Link]

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Chemical Neuroscience. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. [Link]

  • Indazole – Knowledge and References. Taylor & Francis. [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. [Link]

  • Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. MDPI. [Link]

  • 5-bromo-1H-indazole. PubChem. [Link]

  • 5hmC enhances PARP trapping and restores PARP inhibitor sensitivity in chemoresistant BRCA1/2-deficient cells. The Journal of Clinical Investigation. [Link]

Sources

Method

The Strategic Role of 5-Bromo-1-(2-methoxyethyl)-1H-indazole in the Synthesis of Advanced Kinase Inhibitors

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition The indazole core is a prominent heterocyclic motif in medicinal chemistry, recognized for its ability to mimic the adenine region of ATP...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition

The indazole core is a prominent heterocyclic motif in medicinal chemistry, recognized for its ability to mimic the adenine region of ATP and interact with the hinge region of kinase domains.[1][2][3] This makes indazole derivatives a cornerstone in the development of targeted therapies, particularly protein kinase inhibitors, which are critical in oncology.[1][4] Among the various functionalized indazoles, 5-bromo-1-(2-methoxyethyl)-1H-indazole has emerged as a key intermediate, offering a strategic combination of a reactive bromine handle for cross-coupling reactions and a solubilizing, metabolically stable N1-substituent.[1][5] This application note provides an in-depth guide to the utilization of 5-bromo-1-(2-methoxyethyl)-1H-indazole in the synthesis of potent kinase inhibitors, with a focus on its application in the synthesis of the selective Fibroblast Growth Factor Receptor (FGFR) inhibitor, CH5183284 (also known as Debio 1347).

The Versatility of 5-Bromo-1-(2-methoxyethyl)-1H-indazole in Drug Design

The strategic placement of the bromine atom at the 5-position of the indazole ring is a key feature of this intermediate. This halogen provides a versatile anchor for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[6][7][8] These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents, enabling extensive exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.[1][6]

The 1-(2-methoxyethyl) substituent serves multiple purposes. It protects the N1 position of the indazole ring from undesired reactions and its ether linkage generally confers improved metabolic stability and desirable physicochemical properties, such as enhanced solubility, which can be beneficial for oral bioavailability.

Application in the Synthesis of CH5183284 (Debio 1347): A Selective FGFR Inhibitor

CH5183284 (Debio 1347) is a potent and selective inhibitor of FGFR1, 2, and 3, which are key drivers in various cancers.[9][10][11] The synthesis of this complex molecule relies on the strategic use of 5-bromo-1-(2-methoxyethyl)-1H-indazole as a key building block. The following protocol outlines a representative synthetic route to a key intermediate in the synthesis of CH5183284, highlighting the crucial Suzuki-Miyaura coupling step.

Experimental Protocol: Synthesis of a Key Intermediate for CH5183284 via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-bromo-1-(2-methoxyethyl)-1H-indazole and a suitable boronic acid derivative.

Materials:

  • 5-Bromo-1-(2-methoxyethyl)-1H-indazole

  • Aryl or heteroaryl boronic acid/ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 5-bromo-1-(2-methoxyethyl)-1H-indazole (1 equivalent), the aryl/heteroaryl boronic acid/ester (1.2 equivalents), and potassium carbonate (2.5 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add degassed 1,2-dimethoxyethane (DME) and water (typically a 4:1 to 5:1 ratio of DME to water). Add the palladium catalyst, Pd(dppf)Cl₂ (0.05-0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Data Presentation:

ReactantMolecular Weight ( g/mol )Equivalents
5-Bromo-1-(2-methoxyethyl)-1H-indazole255.111.0
Aryl/Heteroaryl Boronic Acid/EsterVaries1.2
Pd(dppf)Cl₂731.730.05 - 0.1
K₂CO₃138.212.5

Typical yields for this type of Suzuki-Miyaura coupling reaction range from 60% to 90%, depending on the specific boronic acid used and the optimization of reaction conditions.

Visualization of the Synthetic Pathway

The following diagram illustrates the key Suzuki-Miyaura coupling step in the synthesis of a CH5183284 intermediate.

Synthesis_Pathway Indazole 5-Bromo-1-(2-methoxyethyl)-1H-indazole Catalyst Pd(dppf)Cl₂, K₂CO₃ Indazole->Catalyst BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Catalyst Intermediate Coupled Intermediate for CH5183284 Synthesis Catalyst->Intermediate Suzuki-Miyaura Coupling

Caption: Key Suzuki-Miyaura coupling step.

Signaling Pathway Inhibition by FGFR Inhibitors

FGFR inhibitors like CH5183284 exert their therapeutic effect by blocking the downstream signaling pathways activated by aberrant FGFR signaling.[12] This primarily involves the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which are critical for cell proliferation, survival, and angiogenesis.[12]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor CH5183284 (Debio 1347) Inhibitor->FGFR Inhibition

Caption: FGFR signaling pathway inhibition.

Conclusion and Future Perspectives

5-Bromo-1-(2-methoxyethyl)-1H-indazole is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its strategic functionalization allows for the efficient construction of complex molecular architectures, as exemplified by its role in the synthesis of the selective FGFR inhibitor CH5183284. The methodologies described in this application note can be adapted for the synthesis of a diverse range of indazole-based kinase inhibitors, facilitating further research and development in the field of targeted cancer therapy. The continued exploration of novel cross-coupling strategies and the development of new indazole-based scaffolds will undoubtedly lead to the discovery of the next generation of potent and selective kinase inhibitors.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Indazole Derivatives in Modern Drug Discovery.
  • Benchchem. An In-depth Technical Guide to the 5-Bromo-1H-Indazole Core: Synthesis, Properties, and Applications in Drug Discovery.
  • APExBIO. CH5183284 (Debio-1347) - Potent Kinase Inhibitor.
  • Kato, N., et al. ERK Signal Suppression and Sensitivity to CH5183284/Debio 1347, a Selective FGFR Inhibitor. PubMed.
  • Husain, M. S., et al. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms. Frontiers.
  • Reddy, T. S., et al. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
  • Benchchem. An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole.
  • Meric-Bernstam, F., et al. Evaluating Debio 1347 in Patients with FGFR Fusion-Positive Advanced Solid Tumors from the FUZE Multicenter, Open-Label, Phase II Basket Trial. PMC.
  • Akiyama, N., et al. Design and preclinical profile of CH5183284/Debio 1347, a novel orally available and selective FGFR inhibitor acting on a gatekeeper mutant of FGFR2. AACR Journals.
  • Ielo, L., et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Meric-Bernstam, F., et al. Evaluating Debio 1347 in Patients with FGFR Fusion-Positive Advanced Solid Tumors from the FUZE Multicenter, Open-Label. DigitalCommons@TMC.
  • Ielo, L., et al. Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate.
  • Akiyama, N., et al. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. PubMed.
  • Bilokin, Y. The synthesis of 5-hetarylamino-3-aryl-1H-indazoles as inhibitors of protein kinase CK2.
  • Husain, M. S., et al. (PDF) Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms. ResearchGate.
  • PharmaBlock. Indazoles in Drug Discovery.
  • Wang, Y., et al. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC.
  • Glatfelter, G. C., et al. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. PMC.
  • El-Adl, K., et al. N1-Benzoylated 5-(4-pyridinyl)indazole-based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of. Publikationen der UdS.
  • Singh, S., et al. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing.
  • BLDpharm. Indazole Derivatives.
  • Montalban, A. G., et al. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry - ACS Publications.
  • Liu, X., et al. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. PMC.
  • Benchchem. Application Notes and Protocols: Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives.
  • Wang, H., et al. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors.
  • Kumar, P., et al. Amalgamation and Characterization of unused heterocyclic compounds determined from 5-Bromo-2,3-DI(Furan-2-yl)-1H-Indole.
  • S. M., S. J., et al. J. Sci. Res. 17 (1), 287-296 (2025). Bangladesh Journals Online.
  • Neshan, F. A., et al. Synthesis, Characterization and Study Biological Activity of Five and Seven Heterocyclic Compounds. Impactfactor.
  • Gaikwad, D. D., et al. ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Alkylation of 5-bromo-1H-indazole

Welcome to the technical support center for the alkylation of 5-bromo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the alkylation of 5-bromo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet challenging reaction. Here, we address specific issues you might encounter during your experiments, providing in-depth troubleshooting advice and detailed protocols to help you achieve your desired synthetic outcomes.

The alkylation of indazoles is a cornerstone of medicinal chemistry, as the position of the N-alkyl substituent profoundly influences the pharmacological activity of the resulting molecule.[1] However, the presence of two nucleophilic nitrogen atoms (N1 and N2) in the indazole ring often leads to the formation of a mixture of regioisomers, which can be challenging to separate and significantly impacts the yield of the desired product.[2][3] This guide will equip you with the knowledge to control the regioselectivity of this reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the alkylation of 5-bromo-1H-indazole so challenging?

A1: The primary challenge lies in controlling the regioselectivity. The indazole anion, formed upon deprotonation, is mesomeric, meaning the negative charge is delocalized over both the N1 and N2 positions.[4] This results in two competing reaction pathways, often leading to a mixture of N1- and N2-alkylated products.[5][6] The final product ratio is a delicate balance of steric and electronic factors of the indazole substrate, as well as the specific reaction conditions employed.[5][7]

Q2: What are the key factors that influence whether alkylation occurs at the N1 or N2 position?

A2: The regiochemical outcome is governed by a complex interplay of several factors:

  • Base and Solvent System: This is arguably the most critical factor. The choice of base and solvent can significantly shift the equilibrium between the N1 and N2 anions and influence the transition state energies of the alkylation step.[5][7]

  • Nature of the Alkylating Agent: The steric bulk and reactivity of the electrophile play a crucial role.[8][9]

  • Substituents on the Indazole Ring: The electronic and steric properties of other substituents on the indazole ring can direct the incoming alkyl group to either the N1 or N2 position.[2][9] For instance, bulky substituents at the C7 position can sterically hinder the N1 position, favoring N2 alkylation.[3][10]

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction.[9]

Q3: How can I distinguish between the N1- and N2-alkylated isomers?

A3: Characterization is typically achieved using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC).[7][8]

  • For an N1-alkylated isomer , you will observe a correlation between the protons of the alkyl group's alpha-carbon (the CH2 or CH group directly attached to the nitrogen) and the C7a carbon of the indazole ring.[7][8]

  • For an N2-alkylated isomer , the correlation will be between the protons of the alkyl group's alpha-carbon and the C3 carbon of the indazole ring.[7]

Troubleshooting Guide

This section addresses common problems encountered during the alkylation of 5-bromo-1H-indazole and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Suggestions & Solutions
Low or no regioselectivity; obtaining a mixture of N1 and N2 isomers. Reaction conditions are not optimized for the desired isomer.To favor the N1 isomer (Thermodynamic Product): Use a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF).[5] This combination often favors the thermodynamically more stable 1H-indazole tautomer.[3][5] To favor the N2 isomer (Kinetic Product): Consider using Mitsunobu conditions (an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate like DIAD or DEAD).[5][8] Alternatively, acid-catalyzed alkylation with diazo compounds has shown high selectivity for the N2 position.[3][11]
Low yield or incomplete reaction. 1. Inappropriate base/solvent combination: For example, using weaker bases like potassium carbonate (K₂CO₃) or sodium carbonate in THF may result in little to no product formation.[5][7] 2. Insufficient deprotonation: The base may not be strong enough to fully deprotonate the indazole.[9] 3. Poor reactivity of the alkylating agent: The electrophile may be too sterically hindered or not reactive enough.[9]1. Switch to a more suitable solvent: If using a carbonate base, a polar aprotic solvent like N,N-dimethylformamide (DMF) is often necessary. 2. Use a stronger base: Employing a base like NaH ensures more complete formation of the indazole anion.[9] 3. Increase reactivity: Consider using a more reactive alkylating agent, such as an alkyl tosylate instead of an alkyl bromide, or slightly increasing the reaction temperature.[9]
Formation of an unexpected N2 isomer, even when targeting N1. Steric hindrance at the C7 position: Substituents at the C7 position of the indazole ring can sterically block the N1 position, directing the alkylation to the N2 position, even under conditions that typically favor N1.[2][3]Carefully analyze the structure of your starting material. If a C7 substituent is present, you may need to employ alternative strategies or accept the inherent selectivity for the N2 position.
Reaction is not reproducible, with varying N1:N2 ratios between batches. Sensitivity to moisture and atmospheric conditions: Reactive bases like NaH are highly sensitive to moisture. Inconsistent exclusion of water can lead to variable results.Ensure all glassware is oven-dried, use anhydrous solvents, and maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and execution.[12]

Experimental Protocols

Here are detailed, step-by-step methodologies for achieving regioselective alkylation of 5-bromo-1H-indazole.

Protocol 1: Selective N1-Alkylation (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N1 position.[5][9]

  • Preparation: To a solution of 5-bromo-1H-indazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Deprotonation: Stir the resulting suspension at 0 °C for 30 minutes.[5]

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion is confirmed by TLC or LC-MS.[5]

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.[5]

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[5]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazole.[5]

Protocol 2: Selective N2-Alkylation (Kinetic Control via Mitsunobu Reaction)

This method often provides good selectivity for the N2-isomer.[5][8]

  • Preparation: To a solution of 5-bromo-1H-indazole (1.0 equivalent), the corresponding alcohol (1.5 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) in THF dropwise.[5]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.[5]

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.[3][5]

Data Summary

The choice of reagents and conditions significantly impacts the regioselectivity. The following table summarizes typical outcomes.

Target Isomer Alkylating Agent Base Solvent Typical N1:N2 Ratio Reference(s)
N1 Alkyl BromideNaHTHF>95:5[2][8]
N1 Alkyl TosylateCs₂CO₃Dioxane>90:10[6]
N2 Alcohol (Mitsunobu)-THF1:2.5 to 1:3[7][8]
N2 Diazo CompoundTfOH (catalytic)DCM<1:99[3][11]
Mixed Alkyl BromideK₂CO₃DMF~1.5:1[4][7]

Visualizing the Reaction Pathways

To better understand the factors governing regioselectivity, the following diagrams illustrate the key concepts.

G Alkylation of 5-bromo-1H-indazole cluster_start Starting Material cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_products Products 5-bromo-1H-indazole 5-bromo-1H-indazole Indazole Anion Indazole Anion 5-bromo-1H-indazole->Indazole Anion Deprotonation Base + Solvent Base + Solvent Base + Solvent->Indazole Anion N1-alkylated N1-alkylated Indazole Anion->N1-alkylated Alkylation (Thermodynamic Control) N2-alkylated N2-alkylated Indazole Anion->N2-alkylated Alkylation (Kinetic Control)

Caption: General workflow for the alkylation of 5-bromo-1H-indazole.

G Factors Influencing Regioselectivity Regioselectivity Regioselectivity Base_Solvent Base & Solvent (e.g., NaH/THF vs K2CO3/DMF) Regioselectivity->Base_Solvent Alkylating_Agent Alkylating Agent (Steric & Electronic Effects) Regioselectivity->Alkylating_Agent Substituents Indazole Substituents (e.g., C7-substituent) Regioselectivity->Substituents Temperature Reaction Temperature (Kinetic vs. Thermodynamic) Regioselectivity->Temperature

Caption: Key factors that determine the N1 vs. N2 alkylation outcome.

References

  • Alam, M. A., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1933–1943. [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • He, H., et al. (2025). Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. The Journal of Organic Chemistry.
  • He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58(49), 6429–6432. [Link]

  • Gallegos, L., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1034–1046. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Organic & Biomolecular Chemistry, 22(10), 2049–2054. [Link]

  • ResearchGate. (2024). Alkylating reagent effects on N-1/N-2 regioselectivity. Retrieved from [Link]

  • Alam, M. A., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1933–1943. [Link]

  • Hunt, J. T., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 11(21), 4838–4841. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Organic & Biomolecular Chemistry, 22(10), 2049–2054. [Link]

  • Gallegos, L., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1034–1046. [Link]

  • Alam, M. A., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1933–1943.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • Science of Synthesis. (2011).
  • ResearchGate. (2025). Synthesis of Novel N1 and N2 Indazole Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Separation and Characterization of N1 and N2 Indazole Isomers

Welcome to the Technical Support Center for indazole chemistry. The N-alkylation of substituted indazoles frequently yields an inseparable or challenging mixture of N1 and N2 regioisomers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for indazole chemistry. The N-alkylation of substituted indazoles frequently yields an inseparable or challenging mixture of N1 and N2 regioisomers. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, causal explanations for regioselectivity, and self-validating experimental protocols to successfully isolate and characterize these isomers.

Caption: Workflow for the separation and validation of N1 and N2 substituted indazole isomers.

Part 1: Frequently Asked Questions (FAQs) - The Science of Separation

Q1: Why do N-alkylation reactions of indazoles consistently yield a mixture of N1 and N2 isomers? A1: The challenge arises from the annular tautomerism inherent to the indazole ring, which exists in an equilibrium between the 1H-indazole and 2H-indazole forms[1]. Deprotonation by a base yields an ambidentate indazolide anion. The regiochemical outcome is dictated by a delicate interplay of thermodynamics, the nature of the ion pair formed with the countercation (e.g., Na⁺ vs. K⁺), and the steric/electronic effects of the substituents on the indazole core[1]. While typical base-mediated S_N2 conditions (e.g., K₂CO₃ in DMF) often yield near 1:1 mixtures[2], thermodynamic control generally favors the N1 isomer[3].

Q2: Why are N1 and N2 isomers so difficult to separate via standard silica gel chromatography? A2: Chromatographic separation relies on differences in molecular polarity and interaction with the stationary phase. N1 and N2 isomers possess identical molecular weights and nearly identical dipole moments. Consequently, their affinities for the polar silanol groups on standard silica gel are highly comparable, leading to severe co-elution (often exhibiting a ΔRf < 0.05 in standard Hexane/Ethyl Acetate systems)[4].

Q3: How can I definitively distinguish between the separated N1 and N2 isomers? A3: 1D ¹H NMR is often insufficient due to overlapping aromatic signals. The gold standard for definitive regiochemical assignment is 2D NMR, specifically Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) [2].

The causality of the HMBC method relies on 3-bond heteronuclear couplings ( ).

  • N1 Isomer: The protons of the N-alkyl CH₂ group are 3 bonds away from the C7a carbon (H - C - N1 - C7a), yielding a strong cross-peak. They are 4 bonds away from C3, typically yielding no signal[5].

  • N2 Isomer: The protons of the N-alkyl CH₂ group are 3 bonds away from the C3 carbon (H - C - N2 - C3), yielding a strong cross-peak. They are 4 bonds away from C7a, yielding no signal[5].

Caption: HMBC NMR logic for distinguishing N1 and N2 indazole regioisomers.

Part 2: Troubleshooting Guide - Separation Challenges

Issue 1: Persistent Co-elution During Flash Column Chromatography
  • Root Cause: Suboptimal mobile phase selectivity or insufficient theoretical plates in the stationary phase[4].

  • Solution:

    • Change the Solvent System: Move away from Hexane/Ethyl Acetate. Screen Toluene/Acetone (often provides unique π-π interactions with the isomers) or Dichloromethane/Methanol (0-5% gradient).

    • Upgrade the Stationary Phase: Switch from standard irregular silica (40-63 µm) to high-performance spherical silica (15-20 µm) to drastically increase resolution and peak sharpness[4].

Issue 2: Inability to Separate Isomers on a Large Scale (>10 grams)
  • Root Cause: High-resolution chromatography becomes economically and practically unviable at scale due to massive solvent consumption and low loading capacities[3].

  • Solution: Exploit differential crystal lattice packing via Mixed-Solvent Recrystallization . The thermodynamically more stable N1 isomer often crystallizes preferentially from polar protic mixtures (e.g., Ethanol/Water or Methanol/Water), leaving the N2 isomer enriched in the mother liquor[4].

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: High-Resolution Chromatographic Separation

This protocol utilizes a self-validating feedback loop to prevent the accidental pooling of mixed fractions.

  • TLC Screening: Spot the crude mixture on a silica TLC plate. Elute with a 95:5 Dichloromethane/Methanol mixture. Validation Check: If ΔRf is < 0.05, do not proceed to the column. Switch to a 80:20 Toluene/Acetone system and re-evaluate.

  • Column Preparation: Pack a column with high-resolution spherical silica gel (15-20 µm). Load the crude mixture dry by pre-absorbing it onto a small amount of silica (1:2 ratio of crude to silica).

  • Gradient Elution: Begin elution with a non-polar baseline (e.g., 100% DCM). Slowly introduce the polar modifier (e.g., Methanol) in 0.5% increments.

  • Fraction Collection & Validation: Collect small volume fractions (e.g., 10 mL). Validation Check: Perform TLC on every 5th fraction. Do not pool fractions until 2D NMR confirms the absolute purity of the isolated bands.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Suspend the crude N1/N2 mixture in the minimum amount of boiling Ethanol.

  • Saturation: Slowly add hot Water dropwise until the solution becomes faintly cloudy (indicating the saturation point of the less soluble isomer).

  • Clarification: Add 1-2 drops of hot Ethanol until the solution is perfectly clear again[4].

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed, then transfer to an ice bath for 2 hours.

  • Isolation & Validation: Filter the crystals under a vacuum. Validation Check: Run a ¹H NMR of the isolated crystals. If the N2 isomer is still present (>5%), repeat the recrystallization process. Do not discard the mother liquor until the desired yield is achieved.

Part 4: Quantitative Data Presentation

Table 1: Comparative Analytical Profile of N1 vs. N2 Indazole Isomers

Analytical PropertyN1-Alkylated IsomerN2-Alkylated IsomerDiagnostic Value
Chromatographic Polarity (Rf) Usually slightly higher (elutes first)Usually slightly lower (elutes second)Low (Highly dependent on substituents)
¹H-¹³C HMBC Correlations N-Alkyl protons correlate to C7a N-Alkyl protons correlate to C3 onlyHigh (Definitive)
¹H-¹H NOESY Correlations N-Alkyl protons correlate to C7-H N-Alkyl protons correlate to C3-H Moderate (Requires unsubstituted C3/C7)
Thermodynamic Stability Generally more stableLess stableModerate

Sources

Troubleshooting

Technical Support Center: Purification of 5-Bromo-1-(2-methoxyethyl)-1H-indazole

This guide provides in-depth troubleshooting and practical solutions for the purification of 5-Bromo-1-(2-methoxyethyl)-1H-indazole. It is designed for researchers, medicinal chemists, and process development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and practical solutions for the purification of 5-Bromo-1-(2-methoxyethyl)-1H-indazole. It is designed for researchers, medicinal chemists, and process development professionals encountering common challenges during the synthesis and isolation of this key intermediate. Our focus is on explaining the scientific principles behind each purification strategy, enabling you to make informed decisions to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after the alkylation of 5-bromo-1H-indazole?

A1: The crude product mixture typically contains three main components besides your desired N1-alkylated product:

  • N2-Regioisomer: The most significant and challenging impurity is the N2-alkylated isomer, 5-Bromo-2-(2-methoxyethyl)-2H-indazole. Direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 substituted products.[1][2] The ratio of these isomers is highly dependent on the reaction conditions, including the base, solvent, and electrophile used.[2]

  • Unreacted 5-bromo-1H-indazole: Incomplete conversion is a common issue, leaving residual starting material in your crude product.

  • Reagent-Related Impurities: Residual alkylating agent (e.g., 2-bromoethyl methyl ether) or byproducts from its decomposition may be present.

  • Decomposition Products: Indazoles can be sensitive to harsh reaction conditions. High temperatures or strong acidic/basic conditions can sometimes lead to the formation of "tar" or polymeric materials.[3]

Q2: My post-reaction TLC plate shows several spots. How can I tentatively identify them?

A2: Thin-Layer Chromatography (TLC) is your primary tool for assessing the reaction outcome and guiding purification. The relative polarity of the components determines their retention factor (Rf). In a standard normal-phase system (e.g., silica gel with a Hexane/Ethyl Acetate mobile phase), you can expect the following:

  • Highest Rf (Least Polar): The desired N1-isomer and the undesired N2-isomer will typically have the highest and very similar Rf values. Often, the N1 isomer is slightly less polar than the N2 isomer, but this is not a universal rule and they may co-elute.

  • Lowest Rf (Most Polar): Unreacted 5-bromo-1H-indazole will be significantly more polar due to the presence of the N-H bond, which allows for strong interaction with the silica gel. It will, therefore, have the lowest Rf value.

A summary of expected TLC behavior is presented below.

CompoundExpected PolarityExpected Rf Value (Hexane/EtOAc)Rationale
5-bromo-1H-indazole (Starting Material)HighLowThe free N-H group allows for strong hydrogen bonding with the silica stationary phase.
5-Bromo-1-(2-methoxyethyl)-1H-indazole (N1-Product) LowHighAlkylation removes the polar N-H group. Generally the least polar component.
5-Bromo-2-(2-methoxyethyl)-2H-indazole (N2-Isomer)LowHighAlso lacks the N-H bond. Polarity is very similar to the N1-product, making separation difficult.[4]
Q3: How can I effectively remove the N1 and N2 regioisomers from each other?

A3: This is the most critical purification step. Due to their similar polarity, separating the N1 and N2 isomers requires a high-resolution technique.

  • Flash Column Chromatography: This is the most common and effective method.[4][5] Success hinges on optimizing the solvent system. A shallow gradient of a polar solvent (like ethyl acetate or dichloromethane) in a non-polar solvent (like heptane or hexanes) is recommended to achieve separation.[4] It may require careful fraction collection and analysis of each fraction by TLC.

  • Recrystallization: If the crude product is a solid and contains a significant majority of one isomer, recrystallization can be a highly effective and scalable purification method.[4][6] The key is to find a solvent or solvent system where the desired isomer has lower solubility than the undesired isomer and other impurities at low temperatures.[7]

Q4: My product is an oil that won't solidify, making recrystallization impossible. What should I do?

A4: Obtaining an oil instead of a solid is a frequent issue, often due to residual solvents or the presence of impurities that depress the melting point.[8]

  • Trituration: This technique can often induce crystallization. Add a small amount of a non-polar solvent in which your product is insoluble (e.g., cold hexanes or pentane).[8] Stir or sonicate the mixture. The impurities may dissolve in the solvent, while the pure product crashes out as a solid.

  • High-Vacuum Drying: Ensure all residual solvents (like DMF, if used in the reaction) are completely removed under high vacuum, sometimes with gentle heating.

  • Purification First: If trituration fails, the oil likely contains significant impurities. Purify the material using flash column chromatography first. The purified fractions, once combined and concentrated, are much more likely to solidify.

Purification Protocols & Methodologies

Protocol 1: High-Resolution Flash Column Chromatography

This protocol is designed to separate compounds with very similar polarities, such as the N1 and N2 isomers of 5-Bromo-1-(2-methoxyethyl)-1H-indazole.

Causality: The principle relies on the differential partitioning of the crude mixture's components between a polar stationary phase (silica gel) and a less polar mobile phase. Even slight differences in polarity can be exploited by using a long column and a shallow elution gradient to achieve separation.[9]

Step-by-Step Methodology:

  • Solvent System Selection:

    • Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate) that gives an Rf value of ~0.2-0.3 for your target compound and shows some separation between the two isomer spots.

  • Column Packing:

    • Use a long, narrow column for better resolution.

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% Hexane).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[8]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane).

    • Add a small amount of silica gel to this solution ("dry loading").

    • Evaporate the solvent completely to get a dry, free-flowing powder of your crude product adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column. This technique prevents band broadening and improves separation.

  • Elution:

    • Begin eluting with the non-polar solvent (e.g., 100% Hexane).

    • Gradually and slowly increase the polarity using a shallow gradient. For example:

      • Hexane (2 column volumes)

      • 1-5% Ethyl Acetate in Hexane (5-10 column volumes)

      • 5-10% Ethyl Acetate in Hexane (5-10 column volumes)

    • The key is to increase the polarity very slowly to maximize the separation between the closely eluting isomers.

  • Fraction Collection & Analysis:

    • Collect small, uniform fractions.

    • Analyze every few fractions by TLC. Spot the fractions on the same plate to precisely identify which ones contain your pure product.

  • Solvent Evaporation:

    • Combine the fractions containing the pure N1-isomer.

    • Remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Protocol 2: Recrystallization from a Two-Solvent System

This method is ideal if your product is a solid and one isomer is present in significant excess.

Causality: This technique relies on solubility differences. A compound is dissolved in a minimal amount of a hot "good" solvent, in which it is very soluble. A "poor" or "anti-solvent," in which the compound is insoluble, is then added dropwise until the solution becomes cloudy (the saturation point). The solution is then allowed to cool slowly. As the temperature drops, the compound's solubility decreases, forcing the formation of a pure crystal lattice that excludes impurities.[10]

Step-by-Step Methodology:

  • Solvent System Selection:

    • Find a "good" solvent that dissolves your compound when hot but not when cold (e.g., ethanol, isopropanol, ethyl acetate).

    • Find a miscible "anti-solvent" in which your compound is poorly soluble (e.g., water, heptane, hexanes).

    • A good starting pair is Ethanol (good solvent) and Water (anti-solvent).[10]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the hot "good" solvent required to fully dissolve the solid at or near its boiling point.

  • Induce Saturation:

    • While keeping the solution hot, add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity).

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for forming pure, large crystals.[7]

    • Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold anti-solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying:

    • Dry the purified crystals under vacuum to remove all residual solvent.

Visual Workflow and Logic

The following diagram illustrates the decision-making process for purifying the crude product.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Methods cluster_end Final Product Crude Crude Product (N1/N2 Isomers, Starting Material) TLC TLC Analysis Crude->TLC Assess purity & composition ColChrom Flash Column Chromatography (High Resolution) TLC->ColChrom Isomers are major components or product is an oil Recryst Recrystallization TLC->Recryst Product is solid & one isomer is dominant Pure Pure 5-Bromo-1-(2-methoxyethyl)-1H-indazole ColChrom->Pure Recryst->Pure

Caption: Decision workflow for purification of 5-Bromo-1-(2-methoxyethyl)-1H-indazole.

Chemical_Structures cluster_product Desired Product (N1-Isomer) cluster_impurity1 Key Impurity (N2-Isomer) cluster_impurity2 Starting Material Product Label_P 5-Bromo-1-(2-methoxyethyl)-1H-indazole Impurity_N2 Structure not directly available. Similar to N1 but alkylated at N2. SM Label_SM 5-bromo-1H-indazole

Caption: Key chemical structures involved in the purification process.

References

  • BenchChem. (2025). Optimizing reaction conditions for bromo-indazole synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting side reactions in the synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone. BenchChem Technical Support.
  • Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]

  • BenchChem. (2025).
  • Wang, Z., et al. (2022). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Organic Process Research & Development. [Link]

  • Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the 5-Bromo-1H-Indazole Core: Synthesis, Properties, and Applications in Drug Discovery. BenchChem Technical Support.
  • Wang, Z., et al. (2022). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Dame, T. M., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Organic Process Research & Development. [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Google Patents. (2013).
  • Wang, Z., et al. (2022). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]

  • Dudley, G. B., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters. [Link]

  • Davies, H. M. L., et al. (2018). Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling. Organic & Biomolecular Chemistry. [Link]

  • Yathirajan, H. S., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • PubChem. (n.d.). 5-bromo-1H-indazole. National Center for Biotechnology Information. [Link]

  • LabXchange. (2024). Lab Procedure: Recrystallization. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Crude 1-(5-bromo-1H-indazol-3-yl)ethanone. BenchChem Technical Support.
  • ResearchGate. (n.d.). Effect of 15-crown-5 on the regioselective N-alkylation of indazole. [Link]

  • Science of Synthesis. (2011). 1H- and 2H-Indazoles (Update 2011). [Link]

  • Kumar, S., et al. (2023). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules. [Link]

  • Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Reddit. (2020). Recrystallisation Help. r/Chempros. [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

  • Beilstein Journals. (n.d.). Supporting Information: Regioselective alkylation of a versatile indazole. [Link]

  • Chinese Journal of Structural Chemistry. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

  • Google Patents. (2022). CN113912544A - Preparation method of 5-bromo-1-methylindazole.
  • BenchChem. (2025). Technical Support Center: Recrystallization of 3-Bromo-6-(trifluoromethyl)-1H-indazole. BenchChem Technical Support.
  • Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Semantic Scholar. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

Sources

Optimization

Technical Support Center: Suzuki Coupling with Bromo-indazoles

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromo-indazole substrates. This guide is designed for researchers, scientists, and drug development professionals who are navi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromo-indazole substrates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this important heterocyclic scaffold. Indazoles are prevalent motifs in medicinal chemistry, but their successful functionalization via cross-coupling requires a nuanced understanding of their electronic properties and potential interactions with the catalytic system.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls, from low conversion rates to the formation of persistent side products. Our goal is to move beyond generic protocols and offer explanations grounded in mechanistic principles to empower you to optimize your reactions effectively.

Troubleshooting Guide: Common Issues & Solutions

This section is organized by the most frequently encountered problems during the Suzuki coupling of bromo-indazoles. Each issue is presented in a question-and-answer format to directly address specific experimental observations.

Problem 1: Low or No Conversion to the Desired Product

You've set up your reaction, but TLC or LC-MS analysis shows a significant amount of unreacted bromo-indazole. This is a common and frustrating issue that can stem from several sources.

Q: My reaction has stalled with significant starting material remaining. What are the most likely causes?

A: Low or no conversion in the Suzuki coupling of bromo-indazoles typically points to one of three primary culprits: (1) Ineffective catalyst activation or rapid deactivation, (2) Poor solubility of reaction components, or (3) Suboptimal base selection. The indazole ring itself can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity, a challenge that is particularly pronounced with unprotected N-H indazoles.[1][2]

Q: I suspect my palladium catalyst is being deactivated. How can I prevent this?

A: Catalyst deactivation is a major concern with nitrogen-containing heterocycles like indazoles.[1][2] The active Pd(0) species is susceptible to oxidation if the reaction is not properly degassed, and the indazole substrate or product can coordinate to the palladium, leading to inactive complexes.[1][3][4]

  • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often insufficient.[5] Employing bulky, electron-rich phosphine ligands is critical. Ligands such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos) or ferrocene-based ligands like dppf ([1,1'-bis(diphenylphosphino)ferrocene]) can protect the palladium center, promote the desired oxidative addition and reductive elimination steps, and prevent the formation of inactive palladium clusters.[1][6][7] In a screening for the coupling of 5-bromo-1-ethyl-1H-indazole, Pd(dppf)Cl₂ was found to be the most effective catalyst, affording high yields in a short time.[6][8][9]

  • Use Pre-catalysts: Air- and moisture-stable pre-catalysts, such as Pd(dppf)Cl₂, ensure the efficient generation of the active Pd(0) species in situ and are often more reliable than using separate palladium sources and ligands.[1][3]

  • Thorough Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst.[1][10] It is imperative to thoroughly degas the solvent and the reaction mixture before heating. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-20 minutes or by performing several freeze-pump-thaw cycles.[1][11]

Q: Should I protect the N-H group of the indazole?

A: The acidic proton on an unprotected (NH) indazole can interfere with the reaction by reacting with the base.[1][2] The resulting indazolide anion can also coordinate to the palladium, potentially inhibiting the catalyst.[1][2]

  • N-Protection Strategy: Protecting the nitrogen with groups like ethyl, or a tert-butyloxycarbonyl (Boc) group can lead to cleaner reactions and higher yields by preventing these side reactions.[6][8] The Boc group is particularly useful as it can be easily removed later.[8]

  • Coupling Unprotected Indazoles: Successful couplings of free (NH) indazoles are possible but often require careful optimization.[12] Using an extra equivalent of a strong base like Cs₂CO₃ can sometimes overcome the issue of the acidic proton.[12] However, if you are consistently facing issues, N-protection is a reliable strategy.[8]

Problem 2: Significant Side Product Formation

Even when the starting material is consumed, the desired product can be contaminated with byproducts that complicate purification and reduce yields.

Q: My main byproduct is the debrominated indazole (protodebromination). How can I minimize this?

A: Protodebromination, where the bromine atom is replaced by hydrogen, is a frequent side reaction, especially with electron-rich heterocycles.[2][3] This occurs when the organopalladium intermediate reacts with a proton source before transmetalation with the boronic acid can occur.[2][13]

  • Choice of Base: Strong bases, particularly in the presence of water or alcohol, can generate species that act as hydride donors, promoting protodebromination.[3] Switching to milder, anhydrous bases is often effective. Anhydrous potassium phosphate (K₃PO₄) or cesium fluoride (CsF) are excellent alternatives that have been shown to minimize this side reaction.[3][7]

  • Solvent Purity: Ensure you are using anhydrous solvents. Residual water or protic solvents can serve as a proton source.[2] Using solvents like 1,4-dioxane or toluene with minimal necessary water is recommended.[3][7]

  • Lower Reaction Temperature: Higher temperatures can sometimes increase the rate of side reactions.[3] Attempting the reaction at a lower temperature for a longer duration may improve selectivity for the desired cross-coupling pathway.[3]

Q: I am observing a lot of homocoupling of my boronic acid. What causes this and how can I fix it?

A: Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is another common byproduct. This side reaction is often promoted by the presence of oxygen or can be influenced by the base and catalyst system.[5]

  • Rigorous Degassing: As with catalyst deactivation, oxygen is a primary culprit. Ensure your reaction setup is scrupulously purged with an inert gas.[10]

  • Base and Stoichiometry: Using a large excess of the boronic acid can sometimes lead to increased homocoupling. Try using a stoichiometry closer to 1.2-1.5 equivalents of the boronic acid. The choice of base is also critical; K₃PO₄ or K₂CO₃ are generally preferred over hydroxides, which can be more aggressive.[14]

  • Bulky Ligands: The use of bulky phosphine ligands not only protects the catalyst but also sterically disfavors the homocoupling pathway.[7]

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to troubleshooting common issues in the Suzuki coupling of bromo-indazoles.

Suzuki_Troubleshooting start Problem Observed low_yield Low or No Yield start->low_yield side_products Side Products start->side_products catalyst Catalyst Deactivation/ Inefficient Activation low_yield->catalyst solubility Poor Solubility low_yield->solubility nh_issue Unprotected N-H Interference low_yield->nh_issue dehalogenation Protodebromination side_products->dehalogenation homocoupling Boronic Acid Homocoupling side_products->homocoupling solution_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, dppf) catalyst->solution_ligand solution_degas Thoroughly Degas Solvent and Reagents catalyst->solution_degas solution_solvent Screen Solvents (Dioxane, DME, Toluene) solubility->solution_solvent solution_protect Protect Indazole with Boc or Alkyl Group nh_issue->solution_protect dehalogenation->solution_degas solution_base Use Milder, Anhydrous Base (K₃PO₄, CsF) dehalogenation->solution_base solution_temp Lower Reaction Temperature dehalogenation->solution_temp homocoupling->solution_ligand homocoupling->solution_degas

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system is the best starting point for bromo-indazoles?

A: For a robust starting point, a pre-catalyst like Pd(dppf)Cl₂ is highly recommended.[6][8] It is air-stable, reliable, and has demonstrated high efficacy for coupling with bromo-indazoles, often providing good to excellent yields.[6][8][9][15][16] If this system fails, especially with more challenging substrates, screening other advanced ligands like SPhos or XPhos is a logical next step.[1][7]

Q2: What is the best general-purpose base for coupling with bromo-indazoles?

A: Potassium carbonate (K₂CO₃) is a widely used and effective base for many bromo-indazole couplings, typically used in an aqueous solution with a solvent like 1,4-dioxane or dimethoxyethane (DME).[6][8][14][17] However, if you encounter issues with protodebromination or base-sensitive functional groups, switching to anhydrous potassium phosphate (K₃PO₄) is an excellent strategy.[2][3][7]

Q3: How does the position of the bromine atom on the indazole ring affect reactivity?

A: The position of the bromine atom can influence reactivity due to electronic effects. While specific reactivity trends can vary, C3- and C5-bromoindazoles are common substrates in the literature.[8][12][17] C7-bromoindazoles have also been successfully coupled.[18] The key takeaway is that conditions may need to be re-optimized when changing isomers, but successful couplings have been reported for various positions.

Q4: What solvent system should I start with?

A: A mixture of an ethereal solvent and water is the most common and effective system. A combination of 1,4-dioxane/water or dimethoxyethane (DME)/water (typically in a 4:1 or similar ratio) is a great starting point.[8][11][17] These systems facilitate the dissolution of both the organic substrates and the inorganic base.[14] If solubility of your specific bromo-indazole is an issue, you might consider screening other solvents like toluene or DMF.[6][7]

Data Presentation

The selection of the catalyst and ligand is one of the most critical parameters for a successful Suzuki coupling. The table below summarizes results from a catalyst screening for the coupling of an N-protected 5-bromo-indazole, illustrating the dramatic impact of this choice.

Table 1: Comparison of Catalytic Systems for Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole [9][16]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(dppf)Cl₂ dppfK₂CO₃DME80295 High yield and short reaction time.[16]
Pd(PCy₃)₂PCy₃K₂CO₃DME80465Moderate yield observed.[16]
Pd(PPh₃)₄PPh₃K₂CO₃DME80422Lower efficiency compared to other systems.[16]

Data compiled for illustrative purposes based on literature reports for N-alkyl bromoindazoles. Yields are highly substrate and condition dependent.

Experimental Protocols

General Protocol for Suzuki Coupling of an N-Protected Bromo-indazole

This protocol is a robust starting point based on successful literature procedures and is suitable for many N-alkyl or N-acyl bromo-indazoles.[6][8]

Materials:

  • N-protected bromo-indazole (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂ (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk tube or other suitable reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the N-protected bromo-indazole, arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[11]

  • Solvent Addition: Prepare the degassed solvent mixture by bubbling inert gas through the 1,4-dioxane/water mixture for at least 15 minutes. Add the degassed solvent to the reaction vessel via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the bromo-indazole starting material is consumed (typically 2-12 hours).[17]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1] Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

  • Current time information in Pasuruan, ID. Google.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. (2024).
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • preventing debromination in Suzuki coupling of bromo-imidazoles. Benchchem.
  • Troubleshooting guide for Suzuki coupling with 5-Bromo-2,3-diphenyl-1H-indole. Benchchem.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. (2012).
  • Troubleshooting byproduct formation in 6-Bromo-1H-indazole reactions. Benchchem.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. Benchchem.
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate.
  • Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. (2018).
  • How to approach choosing reaction conditions for Suzuki?. Reddit. (2024).
  • Why am I getting low yield for my Suzuki coupling reaction?. Reddit. (2016).
  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. (2017).
  • comparative analysis of catalysts for 5-bromoindole Suzuki coupling. Benchchem.
  • Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant. PMC.
  • Table 1 . Screening of palladium catalysts for the Suzuki coupling of.... ResearchGate.
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. (2018).
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. (2018).
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. (2023).
  • Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant | ACS Catalysis. ACS Publications. (2024).
  • Failed suzuki coupling, any suggenstions?. Reddit. (2024).
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Diva Portal. (2021).
  • Poisoning and deactivation of palladium catalysts. SciSpace.
  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. (2018).
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. (2021).
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024).

Sources

Troubleshooting

Technical Support Center: 5-Bromo-1-(2-methoxyethyl)-1H-indazole Reaction Scale-Up

Welcome to the Process Engineering & Technical Support Portal. This resource is engineered for research scientists and drug development professionals tasked with scaling up the synthesis of 5-bromo-1-(2-methoxyethyl)-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Engineering & Technical Support Portal. This resource is engineered for research scientists and drug development professionals tasked with scaling up the synthesis of 5-bromo-1-(2-methoxyethyl)-1H-indazole. Moving from bench-scale discovery to pilot-plant production introduces critical challenges in heat transfer, mass transfer, and regioselectivity. This guide provides causality-driven troubleshooting, self-validating protocols, and data-backed methodologies to ensure process integrity.

Core Challenge: The N1 vs. N2 Conundrum

Q: Why does scaling up the alkylation of 5-bromo-1H-indazole with 1-bromo-2-methoxyethane frequently result in a loss of N1-selectivity?

A: The alkylation of 5-bromo-1H-indazole is a classic example of competing thermodynamic and kinetic pathways. The indazole core exists in a tautomeric equilibrium, with the 1H-tautomer being1[1]. At the bench scale, utilizing sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) effectively drives N1-selectivity. Mechanistically, the sodium cation (Na⁺) coordinates with the N2 lone pair, creating a steric and electronic shield that directs the incoming 2-methoxyethyl electrophile exclusively to the N1 position[2].

During scale-up, inadequate mixing or localized exotherms can disrupt this delicate chelation control. Elevated temperatures provide the activation energy required to overcome the chelation shield, disproportionately accelerating the kinetic N2-alkylation pathway.

Regioselectivity SM 5-Bromo-1H-indazole (Tautomeric Mixture) Anion Indazolyl Anion (Delocalized) SM->Anion NaH / THF 0-5°C N1 N1-Alkylation (Thermodynamic) >95% Yield Anion->N1 Na+ Chelation Control N2 N2-Alkylation (Kinetic) <5% Yield Anion->N2 Loss of Control (Exotherm/Moisture)

Reaction pathway illustrating thermodynamic N1-selectivity vs kinetic N2-alkylation.

Process Engineering: Troubleshooting Scale-Up Failures

Q: Can we replace the hazardous NaH/THF system with K₂CO₃/DMF to improve safety at the 10 kg scale?

A: Substituting NaH with K₂CO₃ in DMF is operationally safer but chemically detrimental to N1-selectivity. K₂CO₃ is a weaker, heterogeneous base that fails to fully deprotonate the indazole into a discrete anion. Instead, the reaction proceeds via partial deprotonation, which significantly increases the proportion of the N2 isomer[1]. Furthermore, DMF is a highly polar solvent that strongly solvates the potassium cation, completely stripping away the critical chelation effect that shields the N2 position.

Q: How do we safely manage the exotherm and hydrogen gas evolution when using NaH?

A: The deprotonation of 5-bromo-1H-indazole by NaH generates exactly one molar equivalent of hydrogen gas and significant heat. At scale, a "reverse addition" protocol (adding solid NaH to the substrate) is strictly prohibited. Instead, the indazole must be dissolved in THF and dosed into a pre-cooled (0–5 °C) suspension of NaH. The dosing rate must be dynamically coupled to the heat removal capacity of the reactor's cooling jacket and the volumetric vent capacity of the scrubber system.

Q: Column chromatography is unfeasible at our scale. How can we separate the N1 and N2 isomers?

A: The N1 and N2 isomers possess different dipole moments and crystal lattice energies. The N1 isomer (5-bromo-1-(2-methoxyethyl)-1H-indazole) is generally more crystalline and less polar. By utilizing a solvent-antisolvent crystallization strategy (e.g., dissolving the crude mixture in hot isopropanol and slowly adding heptane), the N1 isomer can be selectively precipitated, leaving the N2 impurity enriched in the mother liquor.

Data-Driven Decision Matrix

The following table summarizes the quantitative impact of various base/solvent combinations on the regioselectivity and scale-up viability of the alkylation reaction.

Reaction SystemOperating TempPrimary MechanismN1:N2 RatioScale-Up Viability
NaH / THF 0–25 °CThermodynamic (Na⁺ Chelation)> 95:5High (Requires rigorous moisture & exotherm control)
K₂CO₃ / DMF 60 °CMixed / Incomplete Deprotonation~ 60:40Low (Poor selectivity, difficult solvent removal)
Cs₂CO₃ / MeCN 80 °CKinetic / Weak Chelation~ 85:15Moderate (Expensive base, moderate selectivity)
Mitsunobu (DEAD) 0–25 °CKinetic< 10:90Low (Used exclusively when N2 is the target)

Self-Validating Standard Operating Procedure (SOP)

This protocol integrates self-validating checkpoints to ensure process integrity during the scalable N1-alkylation of 5-bromo-1H-indazole.

Phase 1: Reactor Preparation & Validation

  • Purge a jacketed glass-lined reactor with ultra-high purity N₂ for 30 minutes.

  • Charge the reactor with anhydrous THF (10 volumes).

  • Validation Checkpoint: Sample the THF and perform Karl Fischer titration. Proceed only if H₂O content is < 50 ppm. Trace moisture will quench NaH, leading to non-selective background alkylation.

Phase 2: Deprotonation (Exotherm & Gas Control) 4. Cool the reactor jacket to 0 °C. 5. Charge NaH (60% dispersion in mineral oil, 1.20 eq) portion-wise, maintaining internal temperature ( Tint​ ) < 5 °C. 6. Dissolve 5-bromo-1H-indazole (1.00 eq) in anhydrous THF (3 volumes). 7. Dose the indazole solution into the reactor at a controlled rate. 8. Validation Checkpoint: Monitor H₂ gas evolution via the exhaust mass flow meter. The dosing rate must be dynamically adjusted to maintain Tint​ < 10 °C and keep H₂ evolution within the scrubber's safety limits. 9. Stir at 5 °C for 60 minutes until H₂ evolution ceases, indicating complete anion formation.

Phase 3: Electrophilic Substitution 10. Add 1-bromo-2-methoxyethane (1.10 eq) dropwise over 45 minutes. 11. Warm the reactor to 20–25 °C and stir for 12 hours. 12. Validation Checkpoint: Pull a sample for HPLC analysis. The reaction is deemed complete when unreacted 5-bromo-1H-indazole is < 1.0% (AUC).

Phase 4: Quench & Crystallization 13. Cool the reactor to 0 °C and slowly quench with cold saturated aqueous NH₄Cl (5 volumes) to destroy unreacted NaH. 14. Extract the aqueous phase with ethyl acetate (2 x 5 volumes). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 15. Dissolve the crude oil in hot isopropanol (2 volumes) at 60 °C. 16. Slowly add heptane (antisolvent) until the solution becomes slightly turbid. 17. Seed with pure 5-bromo-1-(2-methoxyethyl)-1H-indazole crystals and cool to 0 °C at a rate of 0.1 °C/min. 18. Filter the resulting N1-isomer crystals and dry in a vacuum oven at 40 °C.

ScaleUpWorkflow Step1 1. Reactor Prep Purge with N2 Charge anhydrous THF Step2 Step2 Step1->Step2 Step3 3. Substrate Dosing 5-Bromo-1H-indazole Vent H2 gas safely Step2->Step3 Step4 4. Electrophile 1-Bromo-2-methoxyethane Maintain T at 20-25°C Step3->Step4 Step5 5. Quench & Extract Cold NH4Cl (aq) Phase separation Step4->Step5 Step6 6. Crystallization Isopropanol/Heptane Isolate N1 Isomer Step5->Step6

Step-by-step operational workflow for the scalable N1-alkylation of 5-bromo-1H-indazole.

References

  • Google Patents. "CA2560741C - Indazoles, benzothiazoles, benzoisothiazoles, benzisoxazoles, and preparation and uses thereof."

  • Benchchem. "Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles." 1

  • Benchchem. "Technical Support Center: Regioselective Alkylation of Indazoles." 2

  • Benchchem. "Troubleshooting regioselectivity in indazole synthesis."

  • Benchchem. "A Comparative Guide to Indazole Alkylation." 3

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison: The Reactivity of 5-Bromo-1-(2-methoxyethyl)-1H-indazole and 5-bromo-1H-indazole

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1][2] Within this class, 5-bromo-1H-indazole serv...

Author: BenchChem Technical Support Team. Date: March 2026

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1][2] Within this class, 5-bromo-1H-indazole serves as a highly versatile building block. The bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.[1] A common synthetic strategy involves the modification of the indazole's N1 position to modulate its physicochemical properties and biological activity.

This guide provides an in-depth comparative analysis of the reactivity of the parent 5-bromo-1H-indazole and its N1-substituted derivative, 5-Bromo-1-(2-methoxyethyl)-1H-indazole. Understanding the profound impact of the N1-substituent on the molecule's reactivity is critical for designing efficient and selective synthetic routes. We will explore key reaction classes, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a practical framework for strategic synthetic planning.

I. Structural and Physicochemical Properties: A Tale of Two Nitrogens

The primary difference between the two molecules lies at the N1 position of the pyrazole ring. In 5-bromo-1H-indazole, this nitrogen bears a proton (N-H), whereas in 5-Bromo-1-(2-methoxyethyl)-1H-indazole, it is substituted with a 2-methoxyethyl group. This seemingly simple modification has significant consequences for the molecule's physical properties and, more importantly, its chemical reactivity.

The N-H proton in 5-bromo-1H-indazole is acidic (pKa ≈ 13.86), allowing it to be deprotonated by a base.[3] This creates a nucleophilic indazolide anion, opening up pathways for reactions at the nitrogen atoms. Conversely, the 2-methoxyethyl group is a stable, non-labile substituent that blocks reactivity at N1 and alters the molecule's electronic and steric profile.

Property5-bromo-1H-indazole5-Bromo-1-(2-methoxyethyl)-1H-indazole
Molecular Formula C₇H₅BrN₂C₁₀H₁₁BrN₂O
Molecular Weight 197.03 g/mol [4][5]255.11 g/mol
Appearance White to off-white solid/powder[3]Not specified (typically an oil or low-melting solid)
Melting Point 123-127 °C[5]Not available
CAS Number 53857-57-1[4][5]885267-36-7 (related structure)

II. Comparative Reactivity Analysis

The divergent reactivity of these two compounds is most evident in N-functionalization reactions and is also notable in metal-catalyzed cross-coupling and metallation reactions.

N-Alkylation: A Defining Difference

The most fundamental difference in reactivity is N-alkylation.

  • 5-bromo-1H-indazole : This molecule readily undergoes alkylation, but the reaction presents a significant regioselectivity challenge.[6] Alkylation can occur at either the N1 or N2 position, and the ratio of the resulting isomers is highly dependent on the reaction conditions, including the base, solvent, and electrophile.[6][7] Generally, strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents like tetrahydrofuran (THF) favor the thermodynamically more stable N1-isomer.[7][8] This selectivity is often attributed to the chelation of the base's cation with the N2 nitrogen and a substituent at the C3 position, sterically hindering attack at N2.[6] In contrast, other conditions can lead to mixtures or even favor the N2 isomer.[7][9]

  • 5-Bromo-1-(2-methoxyethyl)-1H-indazole : Having its N1 position already occupied, this molecule does not undergo further alkylation on the pyrazole ring. This pre-functionalization provides a definitive solution to the regioselectivity issue, ensuring that any subsequent reactions occur on a single, well-defined regioisomer.

N_Alkylation cluster_0 5-bromo-1H-indazole Reactivity cluster_1 5-Bromo-1-(2-methoxyethyl)-1H-indazole Indazole 5-bromo-1H-indazole N1_Product N1-Alkylated Product Indazole->N1_Product NaH, THF (Thermodynamic Control) N2_Product N2-Alkylated Product Indazole->N2_Product Other conditions (Kinetic Control) N1_Substituted 5-Bromo-1-(2-methoxyethyl)-1H-indazole No_Reaction No N-Alkylation N1_Substituted->No_Reaction

Fig. 1: Comparative N-Alkylation Pathways
Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo position in both molecules is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions.[1][3] The presence of the N1-substituent can influence catalyst performance and reaction kinetics, but both substrates are generally effective coupling partners.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a robust method for creating C-C bonds and has been successfully applied to both indazole derivatives.[10][11]

  • 5-bromo-1H-indazole : The unprotected N-H can sometimes complicate reactions, potentially by interacting with the catalyst or base. However, successful couplings are well-documented. For instance, coupling with various boronic acids proceeds efficiently, though the choice of catalyst and ligand system is crucial for high yields.[10]

  • 5-Bromo-1-(2-methoxyethyl)-1H-indazole : The N1-substituted analogue is also an excellent substrate for Suzuki coupling. The absence of the acidic proton can lead to cleaner reactions and potentially improved solubility in common organic solvents.

SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)K₂CO₃Dimethoxyethane80295[10][12]
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(PCy₃)₂ (10)K₂CO₃Dimethoxyethane80465[13]
5-bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)K₂CO₃Dimethoxyethane80250[10]
Bromo-indazole carboxamideVarious arylboronic acidsPdCl₂(dppf)·DCM (5)K₂CO₃1,4-dioxane/water10012Good to Excellent[11]

Note: Data for the specific 1-(2-methoxyethyl) derivative was not found directly in the search results, so a closely related 1-ethyl derivative is used for comparison, which is expected to have similar reactivity in this context.

Buchwald-Hartwig Amination:

This reaction is a powerful method for C-N bond formation.[14]

  • 5-bromo-1H-indazole : The reaction is effective, but the presence of two reactive N-H sites (the amine nucleophile and the indazole N1-H) requires careful control of stoichiometry and conditions to prevent side reactions. Often, a strong base like LiHMDS is used.[15]

  • 5-Bromo-1-(2-methoxyethyl)-1H-indazole : The N1-protected substrate simplifies the reaction landscape, as only the amine nucleophile needs to be deprotonated by the base. This can lead to higher yields and easier purification by eliminating potential N1-arylation side products. Studies on related N-methyl indazoles show that a variety of primary and secondary amines can be coupled in good yields using catalysts like Pd₂(dba)₃ with ligands such as RuPhos or BrettPhos.[16]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂(Br) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)L₂(R') Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product Output ArBr 5-Bromo-Indazole (Ar-Br) ArBr->OxAdd Input Boronic R'-B(OH)₂ + Base Boronic->Transmetal Input

Fig. 2: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Lithiation and Halogen-Metal Exchange

This class of reactions reveals another critical difference. Attempting a halogen-lithium exchange on 5-bromo-1H-indazole using organolithium reagents (e.g., n-BuLi) is problematic. The highly basic organolithium reagent will preferentially deprotonate the acidic N-H proton before any significant halogen-metal exchange can occur at the C5 position. This necessitates either using excess organolithium reagent or pre-protecting the N1 position.

In contrast, 5-Bromo-1-(2-methoxyethyl)-1H-indazole, being N-protected, can undergo clean halogen-lithium exchange at the C5-position, allowing for the formation of a C5-lithiated indazole species. This intermediate can then be trapped with various electrophiles, providing a powerful and regioselective method for C5-functionalization that is inaccessible to the unprotected parent compound.

III. Experimental Protocols

Protocol 1: N1-Alkylation of 5-bromo-1H-indazole (Illustrative)

This protocol is adapted from a general procedure for N1-selective alkylation.[6][8]

  • To a flame-dried round-bottom flask under an argon atmosphere, add 5-bromo-1H-indazole (1.0 equiv).

  • Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkylating agent (e.g., 1-bromo-2-methoxyethane, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for completion.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the N1-alkylated product.

Protocol 2: Suzuki-Miyaura Coupling of a 5-Bromo-1-alkyl-1H-indazole

This protocol is based on a high-yielding procedure for a related substrate.[10][12]

  • In a reaction vessel, combine the 5-bromo-1-alkyl-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Add the palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05-0.10 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add degassed solvent (e.g., a mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

IV. Conclusion and Strategic Recommendations

The choice between 5-bromo-1H-indazole and 5-Bromo-1-(2-methoxyethyl)-1H-indazole is a strategic one, dictated by the desired synthetic outcome.

Choose 5-bromo-1H-indazole when:

  • The synthetic target requires functionalization at the N1 position.

  • The subsequent reaction conditions are compatible with the acidic N-H proton.

  • A one-pot reaction involving N-alkylation followed by C-functionalization is desired, though this can be complex.

Choose 5-Bromo-1-(2-methoxyethyl)-1H-indazole when:

  • Regioselectivity is paramount, and reactions must be directed away from the indazole nitrogens.

  • The synthetic route involves strongly basic or organometallic reagents that are incompatible with an acidic proton (e.g., lithiation).

  • Improved solubility in organic solvents and potentially cleaner reaction profiles for cross-coupling reactions are desired. The 2-methoxyethyl group can also be cleaved under certain conditions if the parent N-H is required in the final product.

Ultimately, the N1-(2-methoxyethyl) group serves as more than just a protecting group; it is a reactivity-directing group that fundamentally alters the chemical behavior of the 5-bromoindazole core. By blocking N-H reactivity and enabling clean C5-functionalization, it provides a reliable and predictable platform for building complex molecular architectures, making it an invaluable tool for researchers in drug discovery and beyond.

References

  • Molecules. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-1H-indazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Retrieved from [Link]

  • PMC. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • Lietuvos mokslų akademija. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Retrieved from [Link]

  • PMC. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • PMC. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Beilstein Journals. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • ACS Publications. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • RSC Publishing. (2024, August 22). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 5-Bromo-1H-indazole. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromoindole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Thieme. (2011). 1H- and 2H-Indazoles (Update 2011). Retrieved from [Link]

  • Beilstein Journals. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • PMC. (2021, July 9). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to 5-Bromo-1-(2-methoxyethyl)-1H-indazole and 5-bromo-1-methyl-1H-indazole for Researchers in Drug Discovery

An In-Depth Analysis of Two Key Intermediates in Medicinal Chemistry In the landscape of modern drug discovery, the indazole scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agent...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis of Two Key Intermediates in Medicinal Chemistry

In the landscape of modern drug discovery, the indazole scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents, particularly in oncology.[1] The strategic functionalization of this heterocyclic system allows for the fine-tuning of a compound's pharmacological profile. Among the myriad of possible derivatives, N-substituted 5-bromo-1H-indazoles are crucial intermediates, offering a versatile platform for the synthesis of complex molecules through cross-coupling reactions at the bromine-bearing C5 position.

This guide provides a comprehensive comparison of two such intermediates: 5-Bromo-1-(2-methoxyethyl)-1H-indazole and 5-bromo-1-methyl-1H-indazole. We will delve into their synthesis, physicochemical properties, and potential performance in drug development, supported by experimental data and established principles of medicinal chemistry. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic strategies and lead optimization efforts.

Physicochemical Properties: A Tale of Two Substituents

The choice of the N1-substituent on the indazole ring can significantly impact a molecule's physicochemical properties, which in turn influence its pharmacokinetic and pharmacodynamic behavior. The table below summarizes the key properties of the parent 5-bromo-1H-indazole and its N-methyl and N-(2-methoxyethyl) derivatives.

Property5-bromo-1H-indazole5-bromo-1-methyl-1H-indazole5-Bromo-1-(2-methoxyethyl)-1H-indazole
Molecular Formula C₇H₅BrN₂C₈H₇BrN₂C₁₀H₁₁BrN₂O
Molecular Weight 197.03 g/mol [2]211.06 g/mol [3]255.11 g/mol
Appearance Powder[2]--
Melting Point 123-127 °C[2]--
Calculated LogP ~2.3~2.7~2.5
Polar Surface Area (PSA) 28.7 Ų28.7 Ų37.9 Ų

The introduction of a methyl group in 5-bromo-1-methyl-1H-indazole increases the molecular weight and lipophilicity (as indicated by the calculated LogP) compared to the parent indazole. This increased lipophilicity can enhance membrane permeability but may also lead to lower aqueous solubility.[4]

In contrast, the 2-methoxyethyl group in 5-Bromo-1-(2-methoxyethyl)-1H-indazole introduces a flexible ether linkage. This addition increases the molecular weight and also the polar surface area (PSA) due to the presence of the oxygen atom. The ether group can act as a hydrogen bond acceptor, which may improve aqueous solubility and modulate interactions with biological targets. The calculated LogP suggests a lipophilicity that is intermediate between the parent and the N-methyl derivative, offering a potential balance between permeability and solubility.

Synthesis and Regioselectivity: Navigating the N1/N2 Challenge

The synthesis of both title compounds starts from the common precursor, 5-bromo-1H-indazole. The key transformation is the N-alkylation of the indazole ring. A significant challenge in indazole chemistry is controlling the regioselectivity of this reaction, as alkylation can occur at either the N1 or N2 position of the pyrazole ring, leading to a mixture of isomers.[5] The 1H-tautomer of indazole is generally more thermodynamically stable than the 2H-tautomer.[5]

Several methods have been developed to selectively synthesize N1-alkylated indazoles. The choice of base, solvent, and alkylating agent are crucial factors in directing the reaction towards the desired N1 isomer.[6]

Experimental Protocols for N1-Alkylation

Protocol 1: N-Methylation of 5-bromo-1H-indazole

A common method for N-methylation involves the use of a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

Materials:

  • 5-bromo-1H-indazole

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 5-bromo-1H-indazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-bromo-1-methyl-1H-indazole.

Protocol 2: Synthesis of 5-Bromo-1-(2-methoxyethyl)-1H-indazole

The synthesis of the N-(2-methoxyethyl) derivative follows a similar principle, using 1-bromo-2-methoxyethane as the alkylating agent.

Materials:

  • 5-bromo-1H-indazole

  • 1-bromo-2-methoxyethane

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 5-bromo-1H-indazole (1.0 eq) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add 1-bromo-2-methoxyethane (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-Bromo-1-(2-methoxyethyl)-1H-indazole.

The choice of a strong base like sodium hydride in a non-polar aprotic solvent like THF generally favors the formation of the N1-alkylated product.[7]

Synthesis_Workflow cluster_methylation N-Methylation cluster_methoxyethylation N-(2-Methoxyethylation) Indazole_Me 5-bromo-1H-indazole Reagents_Me CH₃I, K₂CO₃, DMF Indazole_Me->Reagents_Me Product_Me 5-bromo-1-methyl-1H-indazole Reagents_Me->Product_Me Indazole_EtO 5-bromo-1H-indazole Reagents_EtO 1-bromo-2-methoxyethane, NaH, THF Indazole_EtO->Reagents_EtO Product_EtO 5-Bromo-1-(2-methoxyethyl)-1H-indazole Reagents_EtO->Product_EtO

General synthetic routes for the N-alkylation of 5-bromo-1H-indazole.

Performance Comparison in a Drug Discovery Context

Both 5-bromo-1-methyl-1H-indazole and 5-Bromo-1-(2-methoxyethyl)-1H-indazole serve as valuable intermediates for introducing the indazole core into larger molecules, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] The bromine atom at the C5 position provides a reactive handle for the introduction of various aryl and heteroaryl groups, enabling extensive structure-activity relationship (SAR) studies.[8]

Suzuki_Coupling Indazole 5-Bromo-1-substituted-1H-indazole (R = Me or CH₂CH₂OMe) Catalyst Pd Catalyst, Base Indazole->Catalyst Boronic_Acid Aryl/Heteroaryl Boronic Acid or Ester Boronic_Acid->Catalyst Product 5-Aryl/Heteroaryl-1-substituted-1H-indazole (Core for Drug Candidates) Catalyst->Product Suzuki-Miyaura Coupling

Application in Suzuki-Miyaura cross-coupling reactions.

The key difference in their "performance" as building blocks lies in the physicochemical properties imparted by their respective N1-substituents to the final drug candidate.

  • N-Methyl Group: The methyl group is a small, lipophilic substituent. Its introduction can fill small hydrophobic pockets in a protein's binding site, potentially increasing potency. However, N-methyl groups can also be susceptible to metabolic oxidation by cytochrome P450 enzymes, which could lead to faster clearance of the drug.[4]

  • N-(2-Methoxyethyl) Group: The 2-methoxyethyl group offers several potential advantages. The ether oxygen can act as a hydrogen bond acceptor, forming additional interactions with the target protein and potentially improving binding affinity and selectivity. The increased polarity from the ether group can also enhance aqueous solubility, a desirable property for many drug candidates. Furthermore, the flexible chain allows the methoxy group to adopt various conformations to optimize binding. From a metabolic standpoint, the ether linkage is generally more stable than an N-methyl group, which could lead to improved metabolic stability and a longer half-life in vivo.

In SAR studies of kinase inhibitors, for example, the N-substituent on the indazole core can significantly influence the compound's activity.[9][10] The additional hydrogen bond accepting capability of the methoxyethyl group could be leveraged to achieve higher potency and selectivity for the target kinase.

Conclusion

Both 5-bromo-1-methyl-1H-indazole and 5-Bromo-1-(2-methoxyethyl)-1H-indazole are valuable intermediates in the synthesis of indazole-based drug candidates. The choice between them will ultimately depend on the specific goals of the drug discovery program.

  • 5-bromo-1-methyl-1H-indazole offers a simple, lipophilic handle that can be useful for probing hydrophobic interactions in a binding site.

  • 5-Bromo-1-(2-methoxyethyl)-1H-indazole provides a more versatile substituent with the potential to improve solubility, metabolic stability, and target engagement through hydrogen bonding. This makes it a compelling choice for researchers seeking to optimize the overall physicochemical and pharmacokinetic profile of their lead compounds.

The detailed synthetic protocols and comparative analysis presented in this guide provide a solid foundation for the rational selection and application of these important building blocks in the ongoing quest for novel and effective therapeutics.

References

  • Yao, Y., et al. (2017). Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents. Molecules, 22(10), 1766. [Link]

  • RSC Publishing. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

  • Yao, Y., et al. (2017). Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents. PMC. [Link]

  • Tianming Pharmaceutical. 5-Bromo-4-fluoro-1-methyl-1H-indazole. [Link]

  • PubChem. 5-bromo-1H-indazole. [Link]

  • McMaster, D. M., et al. (2017). Design, synthesis and SAR of substituted indoles as selective TrkA inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(12), 2695-2701. [Link]

  • Li, D. D., et al. (2020). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. [Link]

  • University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Liu, Z., et al. (2019). Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. European Journal of Medicinal Chemistry, 163, 671-689. [Link]

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Zhang, Y., et al. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. [Link]

  • MedChemica. The impact of N-methylation on aqueous solubility and lipophilicity. [Link]

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

  • Semantic Scholar. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • Google Patents. Preparation method of 4-bromo-5-methyl-1H-indazole.
  • MDPI. Theoretical Study of Correlation Between Substituent Effect in Synthetic Cathinones and Their Cytotoxic Activity. [Link]

  • Bangladesh Journals Online. 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. [Link]

  • MDPI. The Synergistic Effect of N2 and N7 Modifications on the Inhibitory Efficacy of mRNA Cap Analogues. [Link]

  • Patsnap Eureka. How Alkyls Influence Medicinal Chemistry Developments?. [Link]

  • Groza, D., et al. (2020). N-Phenethyl Substitution in 14-Methoxy-N-methylmorphinan-6-ones Turns Selective µ Opioid Receptor Ligands into Dual µ/δ Opioid Receptor Agonists. PMC. [Link]

Sources

Validation

The Definitive Guide to Structural Validation of 5-Bromo-1-(2-methoxyethyl)-1H-indazole: X-Ray Crystallography vs. NMR and MS

As drug development and materials science push toward higher precision, the absolute structural validation of heterocyclic building blocks is non-negotiable. 5-Bromo-1-(2-methoxyethyl)-1H-indazole is a highly versatile i...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science push toward higher precision, the absolute structural validation of heterocyclic building blocks is non-negotiable. 5-Bromo-1-(2-methoxyethyl)-1H-indazole is a highly versatile intermediate, but its synthesis presents a classic regioselectivity challenge. Because the indazole scaffold exhibits annular tautomerism between its 1H (benzenoid) and 2H (quinonoid) forms, alkylation reactions typically produce a mixture of N1- and N2-alkylated regioisomers [1].

While the N1 isomer is generally thermodynamically favored and the N2 isomer kinetically favored [2], differentiating the two using standard analytical techniques can be fraught with ambiguity. This guide objectively compares X-ray crystallography against Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for the structural validation of this compound, providing causality-driven protocols and comparative data.

The Regioselectivity Challenge: Why Method Choice Matters

When 5-bromo-1H-indazole is reacted with 1-bromo-2-methoxyethane under basic conditions (e.g., K2​CO3​ in DMF), the resulting indazolide anion distributes its electron density across both the N1 and N2 atoms. This leads to competitive alkylation [1].

To confirm that the isolated product is strictly 5-Bromo-1-(2-methoxyethyl)-1H-indazole (the N1 isomer), scientists must rely on orthogonal analytical methods.

  • HRMS only confirms the chemical formula ( C10​H11​BrN2​O ) and exact mass, offering zero insight into regioselectivity.

  • 1D NMR ( 1H and 13C ) often fails to definitively distinguish N1 from N2 due to the highly similar electronic environments of the two isomers.

  • 2D NMR (NOESY/HMBC) is the standard solution-state approach. NOESY relies on the Nuclear Overhauser Effect (NOE) to detect spatial proximity (typically < 5 Å) between the N-alkyl CH2​ protons and the indazole C7 proton (for N1) or C3 proton (for N2). However, NOE intensity falls off at 1/r6 . If the methoxyethyl chain adopts a conformation pointing away from the ring, the NOE signal may be vanishingly small, leading to false negatives or ambiguous assignments [3].

  • X-Ray Crystallography bypasses these spatial and electronic assumptions by directly mapping the electron density of the crystal lattice, providing definitive 3D coordinates, bond lengths, and absolute regiochemical proof [3].

LogicTree Start Alkylation of 5-Bromo-1H-indazole Tautomerism Annular Tautomerism (N1 vs N2 Nucleophilicity) Start->Tautomerism Isomer1 N1-Alkylated Product (Thermodynamic) Tautomerism->Isomer1 Isomer2 N2-Alkylated Product (Kinetic) Tautomerism->Isomer2 NMR_Ambiguity 1D NMR Ambiguity: Similar Chemical Shifts Isomer1->NMR_Ambiguity Isomer2->NMR_Ambiguity NOESY_Check 2D NOESY / HMBC: Through-space / Through-bond NMR_Ambiguity->NOESY_Check Xray_Resolution X-Ray Crystallography: Definitive Bond Lengths & Angles NOESY_Check->Xray_Resolution Resolves overlapping signals

Figure 1: Logical decision tree demonstrating why X-ray crystallography is required to resolve NMR ambiguity.

Comparative Performance Analysis

The following table synthesizes the performance metrics of the three primary analytical workflows when applied to 5-Bromo-1-(2-methoxyethyl)-1H-indazole.

ParameterX-Ray Crystallography2D NMR (NOESY/HMBC)HRMS (ESI-TOF)
Primary Output Absolute 3D atomic coordinatesThrough-bond & through-space connectivityExact mass & isotopic pattern
N1/N2 Differentiation Definitive (Gold Standard) Probable (Subject to conformation limits)Impossible (Isomers are isobaric)
Sample State Solid (Single Crystal)Solution ( DMSO−d6​ or CDCl3​ )Gas phase (Ionized)
Sample Requirement ~1-5 mg (Must be crystalline)~5-15 mg (High purity required)< 0.1 mg
Data Acquisition Time 2 - 24 hours (excluding crystallization)1 - 4 hours< 5 minutes
Self-Validation Metrics R-factor, Goodness-of-Fit (S)Signal-to-Noise (S/N), Relaxation delaysMass error (ppm)

Experimental Workflows & Protocols

To ensure scientific integrity, every protocol must function as a self-validating system. Below are the optimized, step-by-step methodologies for validating this specific indazole derivative.

Workflow Synthesis Synthesis of 5-Bromo-1-(2-methoxyethyl)-1H-indazole Purification Chromatographic Purification Synthesis->Purification Split Structural Validation Branching Purification->Split XrayPrep Single Crystal Growth (Slow Evap) Split->XrayPrep NMRPrep Solution Prep (DMSO-d6 / CDCl3) Split->NMRPrep MSPrep Dilution for ESI-HRMS Split->MSPrep XrayData X-ray Diffraction (Absolute 3D Coord) XrayPrep->XrayData NMRData 1D/2D NMR (NOESY/HMBC) NMRPrep->NMRData MSData HRMS (Exact Mass) MSPrep->MSData Validation Definitive N1 Regioisomer Confirmation XrayData->Validation Gold Standard NMRData->Validation Connectivity MSData->Validation Formula

Figure 2: Parallel structural validation workflow for indazole regioisomers.

Protocol A: Single-Crystal X-Ray Crystallography (The Gold Standard)

Causality: X-ray diffraction requires a highly ordered crystal lattice. For 5-Bromo-1-(2-methoxyethyl)-1H-indazole, the presence of the heavy bromine atom provides excellent anomalous dispersion, making phase solving straightforward and highly accurate.

  • Crystal Growth (Slow Evaporation): Dissolve 5 mg of the purified compound in 0.5 mL of ethyl acetate (EtOAc). Slowly layer 1.5 mL of hexane over the solution in a narrow glass vial. Puncture the cap with a needle to allow for ultra-slow evaporation at room temperature over 3-5 days.

  • Crystal Selection: Under a polarized light microscope, select a single, clear, block-shaped crystal devoid of twinning or cracks.

  • Mounting: Coat the crystal in paratone oil to prevent degradation and mount it on a MiTeGen loop. Transfer immediately to the diffractometer's cold stream (typically 100 K) to minimize thermal motion and improve resolution.

  • Data Collection: Irradiate the crystal using Mo- ( λ=0.71073 Å) or Cu- radiation. Collect full sphere data utilizing ω and ϕ scans.

  • Structure Solution & Refinement: Solve the phase problem using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Validation: Ensure the final R1​ value is < 5% and the Goodness-of-Fit (S) is approximately 1.0. The electron density map will unambiguously show the methoxyethyl chain attached to the N1 nitrogen, with the bromine atom at the C5 position.

Protocol B: 2D NMR Spectroscopy (NOESY/HMBC)

Causality: While X-ray is definitive, NMR provides critical data on the molecule's behavior in solution. DMSO−d6​ is preferred over CDCl3​ to prevent line broadening caused by trace acid-catalyzed tautomeric exchange (if any unreacted starting material remains).

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of DMSO−d6​ . Filter through a glass wool plug into a 5 mm NMR tube to remove particulates that could distort the magnetic field homogeneity.

  • 1D Acquisition: Acquire standard 1H (16 scans) and 13C (512 scans) spectra. Note the chemical shift of the N-CH2 protons (typically around δ 4.5 ppm).

  • NOESY Acquisition: Set the mixing time ( tm​ ) to 300-500 ms. This specific delay is crucial; too short, and the NOE won't build up; too long, and spin diffusion will cause false positive cross-peaks. Look for a cross-peak between the N-CH2 protons and the aromatic C7 proton (around δ 7.6 ppm).

  • HMBC Acquisition: Run an HMBC experiment to observe long-range ( 2J and 3J ) carbon-proton couplings. A definitive 3J coupling between the N-CH2 protons and the C7a bridgehead carbon confirms N1 alkylation.

Protocol C: High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS ensures no over-alkylation or unexpected side reactions occurred. The presence of bromine naturally creates a distinct 1:1 isotopic doublet (M and M+2) due to 79Br and 81Br .

  • Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid to promote ionization.

  • Injection: Inject 1 µL into an ESI-TOF mass spectrometer operating in positive ion mode.

  • Validation: Identify the [M+H]+ peaks at approximately m/z 255.01 and 257.01. The mass error must be < 5 ppm compared to the theoretical exact mass.

Conclusion

While NMR and HRMS are indispensable tools for rapid throughput and solution-state dynamics, they possess inherent limitations when dealing with the regioselectivity of indazole tautomers. For 5-Bromo-1-(2-methoxyethyl)-1H-indazole , 2D NMR can strongly suggest N1-alkylation, but X-ray crystallography remains the only self-validating system capable of providing absolute, unambiguous proof of 3D structure and regiochemistry. Researchers scaling this compound for drug development should mandate X-ray validation for the first batch to establish a definitive reference standard, subsequently using NMR and MS for routine lot-to-lot quality control.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Beilstein Journal of Organic Chemistry
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv
  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics Stanford University
Comparative

Structure-activity relationship (SAR) of 1-substituted 5-bromo-indazoles

An in-depth comparative analysis of the structure-activity relationship (SAR) of 1-substituted 5-bromo-indazoles reveals a fascinating intersection of synthetic chemistry, pharmacology, and regulatory evasion. Originally...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the structure-activity relationship (SAR) of 1-substituted 5-bromo-indazoles reveals a fascinating intersection of synthetic chemistry, pharmacology, and regulatory evasion. Originally synthesized as potent cannabinoid receptor (CB1/CB2) agonists, these scaffolds have undergone rapid structural evolution. Following international generic bans on traditional indole and indazole core synthetic cannabinoid receptor agonists (SCRAs) in 2021, the market saw the emergence of halogenated cores—specifically 5-bromo-indazoles—paired with modified or entirely removed N1-alkyl tails[1][2].

As a Senior Application Scientist, I have structured this guide to objectively compare the pharmacological performance of these novel derivatives against traditional alternatives. By analyzing the causality behind these structural modifications, researchers and drug development professionals can better predict receptor binding affinities, functional efficacies, and toxicological profiles.

Mechanistic Overview: The Cannabinoid Receptor Binding Pocket

The indazole-3-carboxamide scaffold interacts with the CB1 and CB2 G-protein coupled receptors (GPCRs) through a highly conserved binding mechanism. The molecule is traditionally divided into four pharmacophoric regions: the core (indazole), the tail (N1-substitution), the linker (carboxamide), and the head group (C3-substitution)[3].

When a 1-substituted 5-bromo-indazole binds to the CB1/CB2 receptor, it stabilizes the active conformation of the receptor, leading to the dissociation of the Gi/o protein complex. This inhibits adenylyl cyclase, decreases intracellular cAMP levels, and simultaneously recruits β-arrestin 2, which is responsible for receptor desensitization and internalization[4][5].

Pathway Agonist 5-Bromo-Indazole Agonist Receptor CB1 / CB2 Receptor (GPCR) Agonist->Receptor Binds Gi Gi/o Protein Activation Receptor->Gi Couples BetaArrestin β-Arrestin 2 Recruitment Receptor->BetaArrestin Recruits AC Adenylyl Cyclase Inhibition Gi->AC Inhibits cAMP Decreased cAMP AC->cAMP Lowers

Fig 1: Downstream Gi/o-mediated signaling pathway upon 1-substituted 5-bromo-indazole binding.

Comparative SAR Analysis: Deconstructing the Scaffold

To understand the performance of 5-bromo-indazoles, we must compare them against their non-halogenated and conventionally tailed counterparts. The SAR is dictated by three critical modifications:

A. The N1-Position: Tailed vs. "Tail-less" Analogs

The N1-alkyl tail (typically a pentyl, fluoropentyl, or butyl chain) is historically essential for anchoring the molecule into the deep hydrophobic channel of the CB1 receptor[2].

  • Tailed Analogs (e.g., ADB-5'Br-BUTINACA): The presence of a butyl tail allows for optimal hydrophobic interactions, resulting in low nanomolar potency (EC50) and full agonism at both CB1 and CB2 receptors[1].

  • Tail-less Analogs (e.g., MDMB-5'Br-INACA): To evade legislation, chemists synthesized "tail-less" precursors lacking the N1-alkyl chain. Surprisingly, these compounds retain intrinsic biological activity. However, the absence of the hydrophobic anchor drastically reduces CB1 potency (shifting EC50 from the nanomolar to the micromolar range) while maintaining moderate efficacy at the CB2 receptor[1][4].

B. The C5-Position: Halogenation Effects (Br vs. F vs. H)

Halogenation of the indazole core alters the electron distribution of the aromatic system, fine-tuning pi-pi stacking interactions with aromatic residues (e.g., Phe200) in the receptor pocket[6].

  • Fluorination (5-Fluoro): Due to its high electronegativity and small van der Waals radius, fluorine substitution often yields the lowest EC50 values (highest potency) among halogenated analogs[2].

  • Bromination (5-Bromo): Bromine provides significantly more steric bulk and lipophilicity. While 5-bromo analogs (like ADB-5'Br-BUTINACA) exhibit slightly reduced potency compared to their 5-fluoro or unsubstituted counterparts, they retain high functional efficacy, acting as robust full agonists[1][2].

C. The C3-Position: Head Group Variations

The head group interacts with the extracellular loops of the receptor. Compounds featuring a tert-leucinamide (ADB) head group generally exhibit greater metabolic stability in vitro compared to tert-leucine methyl esters (MDMB), which are susceptible to rapid ester hydrolysis[7].

Quantitative Performance Comparison

The following table summarizes the in vitro functional activity (β-arrestin 2 recruitment) of key indazole derivatives, highlighting the drastic shifts in potency caused by N1 and C5 modifications[1][2][4].

CompoundN1-Substitution (Tail)C5-SubstitutionHead GroupCB1 EC50 (nM)CB2 EC50 (nM)Efficacy Profile
ADB-BUTINACA ButylHydrogentert-leucinamide~7.7~1.5Full Agonist
ADB-5'F-BUTINACA ButylFluorotert-leucinamide~28.8~4.2Full Agonist
ADB-5'Br-BUTINACA ButylBromotert-leucinamide~82.1~12.5Full Agonist
MDMB-5'Br-INACA None (H)Bromotert-leucine methyl ester~6810~268Partial Agonist
JWH-018 (Ref) PentylHydrogenNaphthyl~18.8~5.9Full Agonist

Data indicates that while 5-bromination slightly decreases potency relative to the unsubstituted core, the removal of the N1-tail (MDMB-5'Br-INACA) causes a catastrophic >800-fold drop in CB1 binding affinity.

Experimental Protocol: In Vitro CB1/CB2 Activation Profiling

To objectively generate the SAR data presented above, a robust, self-validating experimental workflow is required. The industry standard for evaluating GPCR activation by SCRAs is the NanoBiT® β-arrestin 2 recruitment assay [4].

Causality of Assay Choice: Unlike traditional radioligand binding assays that only measure affinity (Ki), the NanoBiT assay measures functional efficacy (EC50 and Emax) in real-time. It utilizes a split-luciferase system where one subunit is fused to the CB receptor and the other to β-arrestin 2. Agonist binding forces the proteins together, reconstituting the luciferase and emitting a quantifiable luminescent signal.

Workflow Prep Compound Preparation Cell Cell Culture (HEK293T) Prep->Cell Assay NanoBiT β-Arrestin Assay Cell->Assay Read Luminescence Quantification Assay->Read Data SAR Data Analysis (EC50) Read->Data

Fig 2: High-throughput in vitro workflow for evaluating CB1/CB2 receptor activation potential.

Step-by-Step Methodology (Self-Validating System)
  • Cell Line Selection & Preparation:

    • Action: Culture HEK-293T cells in DMEM supplemented with 10% FBS.

    • Causality: HEK-293T cells are chosen because they lack endogenous cannabinoid receptors, ensuring that any luminescent signal is strictly the result of the transfected CB1/CB2 receptors, thereby eliminating background noise.

  • Transient Transfection:

    • Action: Co-transfect the cells with plasmids encoding the CB1 or CB2 receptor fused to the SmBiT (Small BiT) and β-arrestin 2 fused to the LgBiT (Large BiT) using a liposomal transfection reagent. Incubate for 24 hours.

  • Compound Preparation (The Validation Matrix):

    • Action: Prepare 10-point serial dilutions (ranging from 10 µM to 0.1 nM) of the 5-bromo-indazole test compounds in assay buffer containing 0.1% BSA.

    • Self-Validation: Include JWH-018 (10 µM) as a positive control to define 100% Emax, and a Vehicle (DMSO) as a negative control to define the baseline. Calculate the Z'-factor for each plate; only plates with a Z'-factor > 0.6 are accepted, ensuring statistical robustness.

  • Assay Execution & Quantification:

    • Action: Seed the transfected cells into 384-well white microplates. Add the Nano-Glo® Live Cell Substrate (furimazine).

    • Action: Dispense the serially diluted compounds into the wells. Read luminescence continuously for 45 minutes using a multimode microplate reader at 37°C.

    • Causality: Continuous reading captures the peak recruitment time (typically 15-20 minutes post-addition), preventing false negatives caused by rapid receptor internalization or compound degradation (especially relevant for ester-based MDMB analogs).

  • Data Normalization:

    • Action: Fit the concentration-response data using a four-parameter logistic non-linear regression model to derive EC50 and Emax values.

Conclusion

The SAR of 1-substituted 5-bromo-indazoles demonstrates a delicate balance between regulatory evasion and pharmacological viability. While the 5-bromo substitution on the indazole core provides a novel synthetic handle that retains high receptor efficacy, the integrity of the N1-alkyl tail remains the absolute determinant of CB1 receptor potency. Tail-less analogs like MDMB-5'Br-INACA, though chemically innovative, suffer a massive penalty in binding affinity, rendering them largely ineffective as primary agonists compared to their tailed counterparts like ADB-5'Br-BUTINACA. For drug development professionals, this scaffold highlights the critical nature of hydrophobic anchoring in GPCR ligand design.

References

  • Norman, C., et al. "In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists." Drug Testing and Analysis, 2023. Available at:[Link]

  • Webling, K., et al. "In vitro cannabinoid activity profiling of generic ban‐evading brominated synthetic cannabinoid receptor agonists and their analogs." ResearchGate, 2023. Available at:[Link]

  • University of Dundee. "Waxy or Putty-Like Materials as a Novel Drug Preparation for Synthetic Cannabinoid Receptor Agonists." Discovery Dundee, 2023. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Kinase Inhibitors: A Case Study on 5-Bromo-1-(2-methoxyethyl)-1H-indazole Derivatives

This guide provides an in-depth technical comparison of essential in vitro assays for the characterization of novel small molecule compounds, with a focus on derivatives of the 5-Bromo-1-(2-methoxyethyl)-1H-indazole scaf...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of essential in vitro assays for the characterization of novel small molecule compounds, with a focus on derivatives of the 5-Bromo-1-(2-methoxyethyl)-1H-indazole scaffold. As researchers, scientists, and drug development professionals, our goal is to not only generate data but to ensure its reliability and reproducibility, which is the foundation of successful therapeutic development.

The indazole core is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2][3] The 5-bromo substitution offers a versatile handle for synthetic modifications, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.[1] While specific public data for 5-Bromo-1-(2-methoxyethyl)-1H-indazole is not available, this guide will use it as a representative molecule to discuss the critical process of in vitro assay validation. The experimental data presented herein is derived from published studies on closely related bromo-indazole derivatives and serves to illustrate the comparative principles of different assay formats.[2][3][4]

The Dichotomy of Early-Stage Screening: Biochemical vs. Cell-Based Assays

A primary decision in any screening cascade is the choice between a biochemical and a cell-based assay format.[5] This choice fundamentally influences the type of data generated and its physiological relevance.

  • Biochemical Assays: These assays measure the direct interaction of a compound with a purified molecular target, such as a recombinant kinase, in a controlled, cell-free environment. They are invaluable for determining direct target engagement and intrinsic potency.

  • Cell-Based Assays: These assays assess the effect of a compound on a biological process within living cells. This provides a more physiologically relevant context, accounting for factors like cell permeability, metabolism, and engagement with the target in its native environment.[6]

A robust drug discovery program will utilize both assay types in a tiered approach: a primary biochemical screen to identify direct binders, followed by cell-based assays to confirm cellular activity and relevance.

Core Assays for Characterizing Novel Kinase Inhibitors

To comprehensively evaluate a compound like 5-Bromo-1-(2-methoxyethyl)-1H-indazole, a panel of validated in vitro assays is essential. Below, we compare three fundamental assays: a biochemical kinase inhibition assay, a cell-based proliferation assay (MTT), and a cell-based cytotoxicity assay (LDH).

Table 1: Comparison of Key In Vitro Assay Formats
FeatureBiochemical Kinase Assay (e.g., ADP-Glo™)Cell-Based Proliferation Assay (MTT)Cell-Based Cytotoxicity Assay (LDH)
Principle Measures the amount of ADP produced in a kinase reaction, which correlates with enzyme activity.Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product.Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Primary Readout Direct inhibition of target enzyme activity (IC50).Indirect measure of cell viability and proliferation (GI50/IC50).Direct measure of cell membrane integrity loss (cytotoxicity).
Key Advantages - High throughput- Mechanistic clarity (direct target interaction)- High sensitivity- Physiologically relevant- Assesses overall cellular impact- Widely established and cost-effective- Direct measure of cell death- Can distinguish between cytostatic and cytotoxic effects- Non-destructive to remaining cells
Key Limitations - Lacks cellular context (permeability, metabolism)- Can be prone to artifacts (compound interference)- Indirect measure of viability- Can be affected by changes in metabolic rate- Endpoint assay- Less sensitive for early apoptotic events- Background LDH in serum can interfere- Requires a separate lysis control
Typical Application Primary screening, SAR studies, determining intrinsic potency.Secondary screening, assessing cellular efficacy, lead optimization.Assessing compound toxicity, mechanism of action studies.

Experimental Protocols and Data Interpretation

Scientific integrity demands that every protocol is a self-validating system. This means including appropriate controls and understanding the causality behind each experimental step.

Biochemical Kinase Inhibition Assay: ADP-Glo™ Protocol

The ADP-Glo™ assay is a luminescent, homogeneous assay that measures adenosine diphosphate (ADP) produced during a kinase reaction. The amount of light generated is proportional to the ADP concentration, and therefore inversely proportional to the kinase activity.

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 5-Bromo-1-(2-methoxyethyl)-1H-indazole in DMSO Dispense_Compound Add compound dilutions (or DMSO control) Compound_Prep->Dispense_Compound Kinase_Prep Prepare kinase/substrate master mix in reaction buffer Dispense_Kinase Dispense kinase/substrate mix to 384-well plate Kinase_Prep->Dispense_Kinase ATP_Prep Prepare ATP solution at 2x final concentration Initiate_Reaction Add ATP to initiate reaction ATP_Prep->Initiate_Reaction Dispense_Kinase->Dispense_Compound Dispense_Compound->Initiate_Reaction Incubate_Reaction Incubate at room temperature (e.g., 60 minutes) Initiate_Reaction->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent to terminate reaction and deplete ATP Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate at room temperature (40 minutes) Stop_Reaction->Incubate_Stop Generate_Signal Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal Incubate_Stop->Generate_Signal Incubate_Signal Incubate at room temperature (30-60 minutes) Generate_Signal->Incubate_Signal Read_Plate Measure luminescence on a plate reader Incubate_Signal->Read_Plate Calculate_Inhibition Calculate % inhibition relative to DMSO control Read_Plate->Calculate_Inhibition Plot_Curve Plot % inhibition vs. log[compound] Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value from sigmoidal dose-response curve Plot_Curve->Determine_IC50 cluster_prep Preparation cluster_treatment Cell Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed cancer cells in a 96-well plate and incubate overnight to allow attachment Add_Compound Add compound dilutions (or vehicle control) to the cells Seed_Cells->Add_Compound Prepare_Compound Prepare serial dilutions of 5-Bromo-1-(2-methoxyethyl)-1H-indazole in culture medium Prepare_Compound->Add_Compound Incubate_Treatment Incubate for a defined period (e.g., 72 hours) at 37°C, 5% CO2 Add_Compound->Incubate_Treatment Add_MTT Add MTT reagent (0.5 mg/mL final) to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4 hours at 37°C to allow formazan formation Add_MTT->Incubate_MTT Solubilize Remove medium and add DMSO or solubilization solution to dissolve formazan crystals Incubate_MTT->Solubilize Shake_Plate Shake plate on an orbital shaker to ensure complete dissolution Solubilize->Shake_Plate Read_Absorbance Measure absorbance at ~570 nm Shake_Plate->Read_Absorbance Calculate_Viability Calculate % viability relative to vehicle control Read_Absorbance->Calculate_Viability Plot_Curve Plot % viability vs. log[compound] Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 value from sigmoidal dose-response curve Plot_Curve->Determine_IC50

Caption: Workflow for a cell-based proliferation assay using MTT.

Step-by-Step Protocol:

  • Cell Seeding: Seed a cancer cell line (e.g., A549, K562) into a 96-well plate at a pre-determined optimal density and incubate overnight. [4]2. Compound Treatment: Treat cells with serial dilutions of 5-Bromo-1-(2-methoxyethyl)-1H-indazole (and a vehicle control) and incubate for 72 hours.

  • MTT Addition: Add MTT reagent to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C. [7]4. Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. [8]6. Data Analysis: Normalize the data to the vehicle-treated cells and calculate the IC50 value. [4]

Cell-Based Cytotoxicity Assay: LDH Release Protocol

The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include three sets of controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and medium only (background). [9]2. Sample Collection: After the 72-hour incubation, centrifuge the plate at 250 x g for 10 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Representative Data for Bromo-Indazole Derivatives

The following table presents representative data for bromo-indazole derivatives from published literature, illustrating the type of comparative analysis that should be performed.

Table 2: Comparative In Vitro Activity of Representative Bromo-Indazole Kinase Inhibitors
Compound IDTarget KinaseBiochemical IC50 (nM)Cancer Cell LineCellular IC50 (µM)Reference
Compound 2f Not SpecifiedNot Specified4T1 (Breast)0.23[2]
Compound 2f Not SpecifiedNot SpecifiedA549 (Lung)1.15[2]
Compound 6o Not SpecifiedNot SpecifiedK562 (Leukemia)5.15[4]
Compound 5k Not SpecifiedNot SpecifiedHep-G2 (Liver)3.32[4]
Compound C05 PLK40.87MDA-MB-231 (Breast)0.021[3]

Note: The data presented is for various bromo-indazole derivatives and is intended for illustrative purposes.

This comparative data is crucial. For instance, a compound with a potent biochemical IC50 but a weak cellular IC50 may have poor cell permeability or be subject to efflux pumps, warranting further investigation.

The Imperative of Rigorous Assay Validation

Generating reproducible and reliable data is paramount. All in vitro assays must be validated to ensure they are fit for purpose. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a comprehensive framework for validating analytical procedures.

Key Validation Parameters (ICH Q2(R2)):
  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements (repeatability and intermediate precision).

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Detection Limit (LOD): The lowest amount of analyte that can be detected.

  • Quantitation Limit (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Start Primary Hit Identified (e.g., from Biochemical Screen) Confirm_Potency Confirm Potency in Primary Assay (Dose-Response) Start->Confirm_Potency Orthogonal_Assay Test in Orthogonal Assay (e.g., different detection method) Confirm_Potency->Orthogonal_Assay Consistent? Triage Triage/Deprioritize Confirm_Potency->Triage No Cellular_Assay Evaluate in Cell-Based Assay (e.g., MTT, CellTiter-Glo) Orthogonal_Assay->Cellular_Assay Consistent? Orthogonal_Assay->Triage No Biophysical_Assay Confirm Direct Target Engagement (e.g., SPR, CETSA) Cellular_Assay->Biophysical_Assay Active? Cellular_Assay->Triage No Selectivity_Screen Assess Kinome-wide Selectivity Biophysical_Assay->Selectivity_Screen Direct Binding? Biophysical_Assay->Triage No Proceed Proceed to Lead Optimization Selectivity_Screen->Proceed Selective? Selectivity_Screen->Triage No

Caption: A decision-making flowchart for hit validation.

Beyond the Primary Assay: Orthogonal and Biophysical Validation

A "hit" from a primary screen is merely the beginning. It is critical to validate this finding using orthogonal methods to eliminate false positives. An orthogonal assay measures the same biological endpoint but with a different technology or principle. For a kinase inhibitor, if the primary assay measures ADP production, an orthogonal assay might measure the phosphorylation of a substrate peptide.

Furthermore, biophysical assays provide unequivocal evidence of direct target engagement. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or the Cellular Thermal Shift Assay (CETSA) can confirm that the compound physically binds to the target protein, providing crucial data on binding affinity and kinetics.

Conclusion

The successful progression of a drug candidate hinges on the quality of the in vitro data generated in the early phases of discovery. For compounds based on the 5-Bromo-1-(2-methoxyethyl)-1H-indazole scaffold, a multi-faceted approach to assay validation is non-negotiable. By judiciously selecting a combination of biochemical and cell-based assays, rigorously validating them according to international standards like ICH Q2(R2), and confirming hits with orthogonal and biophysical methods, researchers can build a robust data package. This not only provides confidence in the biological activity of the compound but also lays a solid foundation for all subsequent stages of drug development.

References

  • ICH. (2023). ICH Q2(R2) Validation of Analytical Procedures. [Link]

  • BellBrook Labs. (n.d.). What's the Difference Between Biochemical and Cell-Based HTS Assays?
  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Semantic Scholar. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures.
  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • Bio-protocol. (n.d.). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. [Link]

  • Bio-Rad. (n.d.). Cell Based Assays.
  • EMBL-EBI. (n.d.). ChEMBL - In Vitro Kinase Inhibition Assay. [Link]

  • National Center for Biotechnology Information. (n.d.). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. [Link]

  • National Center for Biotechnology Information. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • ACS Publications. (2025). Target Engagement Assays in Early Drug Discovery. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Interchim. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. [Link]

  • American Chemical Society. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • Celtarys. (2025). Biochemical assays for kinase activity detection. [Link]

  • Frontiers. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. [Link]

  • Domainex. (n.d.). Biophysics: How to choose the right assay for your drug discovery project. [Link]

  • ResearchGate. (n.d.). IC 50 values (nM) or inhibition (%) determined in biochemical enzyme assays. [Link]

  • Royal Society of Chemistry. (2023). RSC Medicinal Chemistry. [Link]

  • ACS Publications. (2014). Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. [Link]

  • Marin Biologic Laboratories. (2025). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. [Link]

  • ResolveMass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • BioProcess International. (2024). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. [Link]

  • National Center for Biotechnology Information. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.